molecular formula C7H10O B030685 4-Methylcyclohex-3-en-1-one CAS No. 5259-65-4

4-Methylcyclohex-3-en-1-one

Cat. No.: B030685
CAS No.: 5259-65-4
M. Wt: 110.15 g/mol
InChI Key: POKCGQXKNIJLCR-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-en-1-one is a versatile cyclic enone that serves as a valuable building block in organic synthesis and a key reference standard in analytical chemistry. Its structure, featuring a reactive α,β-unsaturated ketone system within a cyclohexene ring, makes it an excellent Michael acceptor and a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in Diels-Alder reactions, nucleophilic additions, and reduction studies to synthesize novel carbocyclic compounds, pharmaceutical intermediates, and specialty chemicals. In the field of flavor and fragrance research, this compound is of significant interest due to its structural relationship to compounds that contribute to aromatic profiles, serving as a critical standard for identification and quantification in gas chromatography-mass spectrometry (GC-MS) analysis. The methyl group introduces steric and electronic influences that subtly modulate its reactivity and physical properties compared to the parent cyclohexenone, providing a useful handle for structure-activity relationship (SAR) studies. Supplied with detailed analytical data including purity confirmation by GC and NMR spectroscopy, this compound is intended for research applications only, strictly within a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCGQXKNIJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200565
Record name 4-Methylcyclohex-3-en-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5259-65-4
Record name 4-Methyl-3-cyclohexen-1-one
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Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-methylcyclohex-3-en-1-one
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Record name 4-Methyl-3-cyclohexenone
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methylcyclohex-3-en-1-one. This α,β-unsaturated ketone is a versatile intermediate in organic synthesis, notably as a precursor in the synthesis of complex natural products like Leinamycin. This document consolidates its structural and physical data, outlines a detailed experimental protocol for its synthesis via a Birch reduction, and explores its characteristic reactivity. All quantitative data is presented in easily accessible tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Structure and Identification

This compound is a cyclic ketone with a methyl group and a carbon-carbon double bond within its six-membered ring. The conjugation of the double bond with the carbonyl group dictates its unique reactivity.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 5259-65-4[1]
Molecular Formula C₇H₁₀O[1]
SMILES CC1=CCC(=O)CC1[1]
InChI InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3[1]
InChIKey POKCGQXKNIJLCR-UHFFFAOYSA-N[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

} caption: "2D Structure of this compound"

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Weight 110.15 g/mol --INVALID-LINK--[1]
Appearance Colorless Liquid--INVALID-LINK--[2]
Boiling Point 170-171 °C at 760 mmHg--INVALID-LINK--[3], --INVALID-LINK--[2]
Melting Point 12 °C--INVALID-LINK--[2]
Density 1.0 ± 0.1 g/cm³--INVALID-LINK--[3]
Flash Point 55.5 ± 13.7 °C--INVALID-LINK--[3]
Refractive Index 1.4652--INVALID-LINK--[2]
Storage Temperature -20°C Freezer--INVALID-LINK--[2]

Spectroscopic Data (Predicted)

SpectroscopyPredicted Data
¹H NMR Predictions suggest the presence of signals corresponding to the vinylic proton, the methyl group protons, and the methylene protons of the cyclohexene ring.
¹³C NMR Predictions indicate characteristic peaks for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the sp³ hybridized ring carbons.
Infrared (IR) Expected to show a strong absorption band for the C=O stretching of the conjugated ketone (around 1685-1665 cm⁻¹) and a medium band for the C=C stretching (around 1650-1600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 110. Fragmentation patterns would likely involve the loss of CO (m/z 82) and cleavage of the ring.

Experimental Protocols

Synthesis of this compound via Birch Reduction

A common and effective method for the synthesis of this compound is the Birch reduction of 4-methylanisole (p-methylanisole), followed by the hydrolysis of the resulting enol ether.

Materials:

  • 4-Methylanisole

  • Liquid ammonia (NH₃)

  • Lithium (Li) or Sodium (Na) metal

  • Anhydrous ethanol (EtOH)

  • Diethyl ether ((C₂H₅)₂O)

  • 2M Oxalic acid solution ((COOH)₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Birch Reduction:

    • The flask is cooled to -78 °C in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

    • 4-Methylanisole is dissolved in a suitable co-solvent like anhydrous diethyl ether or THF and added to the liquid ammonia.

    • Small pieces of lithium or sodium metal are added portion-wise to the stirred solution, maintaining the blue color indicative of the solvated electron.

    • Anhydrous ethanol is then added dropwise as a proton source until the blue color disappears.

  • Work-up:

    • The ammonia is allowed to evaporate under a stream of inert gas.

    • The residue is cautiously quenched with water and then extracted with diethyl ether.

    • The combined organic layers are washed with brine.

  • Hydrolysis:

    • The ether solution containing the crude 1-methoxy-4-methyl-1,4-cyclohexadiene is treated with a 2M aqueous solution of oxalic acid.

    • The mixture is stirred vigorously at room temperature for 1.5 hours to facilitate the hydrolysis of the enol ether to the desired ketone.

  • Purification:

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

dot digraph "Birch_Reduction_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Synthesis of this compound"

Reactivity and Chemical Behavior

As an α,β-unsaturated ketone, this compound exhibits reactivity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. The conjugated system allows for both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (Michael addition) at the β-carbon.

Key Reactions:

  • Nucleophilic Addition: Soft nucleophiles, such as Gilman cuprates (R₂CuLi), enamines, and thiols, preferentially undergo 1,4-conjugate addition. Hard nucleophiles, like Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition to the carbonyl carbon.

  • Epoxidation: The double bond can be epoxidized using peroxy acids, although the electron-withdrawing nature of the carbonyl group can make this reaction slower than in isolated alkenes.

  • Diels-Alder Reaction: The enone system can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the substitution pattern.

  • Reduction: The carbonyl group and the double bond can be selectively reduced. For instance, sodium borohydride (NaBH₄) will typically reduce the ketone to an alcohol, while catalytic hydrogenation (e.g., H₂/Pd-C) can reduce both the ketone and the alkene.

dot digraph "Reactivity_of_Unsaturated_Ketone" { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Nucleophilic attack on α,β-unsaturated ketones"

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic synthesis. Its rich and predictable reactivity, stemming from the conjugated enone system, allows for the stereoselective construction of complex molecular architectures. This guide provides foundational knowledge for its effective use in research and development, particularly in the fields of natural product synthesis and medicinal chemistry.

References

Physicochemical Properties of 4-Methylcyclohex-3-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methylcyclohex-3-en-1-one. The information is intended for researchers, scientists, and professionals engaged in drug development and other scientific pursuits. This document summarizes key quantitative data, outlines a representative analytical protocol, and presents a logical workflow for its synthesis and purification.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O[1][2][3]
Molecular Weight 110.15 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 5259-65-4[2]
Appearance Colorless Liquid / Oil[2]
Melting Point 12 °C[2]
Boiling Point 170-171 °C at 760 mmHg[2][3]
Density 1.0 ± 0.1 g/cm³[3]
Refractive Index 1.4652[2]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)[2]
Kovats Retention Index 962 (Standard non-polar)[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[1] This technique is suitable for assessing the purity of the compound and for pharmacokinetic studies.[1]

Instrumentation and Conditions:

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV detection at an appropriate wavelength (to be determined based on the UV spectrum of the compound).

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

  • Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.

  • Injection Volume: 5-20 µL, depending on the sample concentration.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the compound and any impurities.

  • Analysis: The retention time of the major peak corresponds to this compound. The peak area can be used to quantify the compound and assess its purity.

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a cyclohexenone derivative like this compound. This workflow is based on general organic synthesis principles and analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Isoprene and Acrolein) reaction Diels-Alder Reaction (Catalyst, Solvent, Temperature Control) start->reaction quench Reaction Quenching (e.g., Addition of aqueous solution) reaction->quench extraction Work-up (Extraction with organic solvent, washing) quench->extraction drying Drying (Anhydrous MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product chromatography Purification (e.g., Flash Column Chromatography) crude_product->chromatography pure_product Pure this compound chromatography->pure_product hplc Purity and Quantification (HPLC) pure_product->hplc spectroscopy Structural Confirmation (NMR, IR, MS) pure_product->spectroscopy final_product Characterized Product hplc->final_product spectroscopy->final_product

Caption: Logical workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 4-Methylcyclohex-3-en-1-one, including its chemical nomenclature, relevant synthetic protocols, and reaction pathways. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Nomenclature: IUPAC Name and Synonyms

The compound with the chemical formula C₇H₁₀O is systematically named and also known by several other common names and identifiers.[1] A summary of its nomenclature is provided in the table below.

Identifier Type Name/Value
IUPAC Name This compound[1]
Synonym 4-methyl-3-cyclohexen-1-one[1]
CAS Number 5259-65-4[1]
EINECS Number 226-065-7[1]
PubChem CID 78913[1]

Experimental Protocols: Synthesis via Diels-Alder Reaction

A common and illustrative method for synthesizing the cyclohexene ring structure found in this compound is the Diels-Alder reaction. The following protocol details the synthesis of a closely related precursor, 4-Methylcyclohex-3-enecarbaldehyde, through a [4+2] cycloaddition between isoprene and acrolein.[2] This intermediate is a key building block for various derivatives.

Reaction: Isoprene + Acrolein → 4-Methylcyclohex-3-enecarbaldehyde

Materials:

  • Isoprene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • 1-methyl-3-butylimidazolium zinc chloride ([bmim]ZnCl₂) or similar Lewis acidic ionic liquid

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Lewis acidic ionic liquid.

  • Addition of Reactants: To the ionic liquid, add acrolein followed by the dropwise addition of isoprene while stirring. The reaction is typically conducted at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the product is extracted from the ionic liquid using anhydrous diethyl ether. The organic layers are then combined.

  • Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure 4-Methylcyclohex-3-enecarbaldehyde.[2]

Safety Precautions:

  • Acrolein is highly toxic, volatile, and a lachrymator.

  • Isoprene is extremely flammable.

  • All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[2]

Reaction Pathway Visualization

The following diagram illustrates the workflow for the Lewis acid-catalyzed Diels-Alder synthesis of 4-Methylcyclohex-3-enecarbaldehyde, a key precursor.

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Round-Bottom Flask B Add Lewis Acidic Ionic Liquid (e.g., [bmim]ZnCl₂) A->B 1. C Add Acrolein B->C D Add Isoprene (dropwise) C->D E Stir at Room Temperature D->E F Monitor by TLC/GC E->F G Extract with Diethyl Ether F->G Upon Completion H Wash with NaHCO₃ and Brine G->H I Dry over MgSO₄ H->I J Concentrate (Rotary Evaporator) I->J K Purify by Vacuum Distillation J->K L Pure 4-Methylcyclohex-3-enecarbaldehyde K->L

Diels-Alder synthesis workflow for 4-Methylcyclohex-3-enecarbaldehyde.

References

An In-depth Technical Guide to 4-Methyl-3-cyclohexen-1-one (CAS 5259-65-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-cyclohexen-1-one (CAS 5259-65-4), a key intermediate in the biosynthesis of the potent antitumor antibiotic, leinamycin. This document details the physicochemical properties, synthesis methodologies, spectroscopic characterization, and the biological role of this compound. Particular emphasis is placed on its involvement in the leinamycin biosynthetic pathway, offering insights for researchers in natural product synthesis and drug development.

Chemical Identification and Physical Properties

4-Methyl-3-cyclohexen-1-one is a cyclic ketone with a molecular formula of C₇H₁₀O.[1][2][3] It is also known by synonyms such as 4-Methyl-3-cyclohexenone and 4-methylcyclohex-3-en-1-one.[4] This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in organic solvents.[5] The presence of a carbon-carbon double bond and a ketone functional group makes it a versatile intermediate in organic synthesis.[5]

Table 1: Physicochemical Properties of 4-Methyl-3-cyclohexen-1-one

PropertyValueReference
CAS Number5259-65-4[1][2][3]
Molecular FormulaC₇H₁₀O[1][2][3]
Molecular Weight110.15 g/mol [1][2]
Boiling Point171.0 ± 9.0 °C at 760 mmHg[3]
Density1.0 ± 0.1 g/cm³[3]
Flash Point55.5 ± 13.7 °C
Exact Mass110.073166
AppearanceColorless to pale yellow liquid[5]

Synthesis Protocols

The synthesis of 4-Methyl-3-cyclohexen-1-one can be achieved through several classic organic reactions, primarily the Diels-Alder and Robinson annulation reactions.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for the construction of the cyclohexene ring system. A potential synthetic route to a precursor of 4-Methyl-3-cyclohexen-1-one involves the [4+2] cycloaddition of isoprene (a diene) and a suitable dienophile. For instance, the reaction of isoprene with acrolein yields 4-methylcyclohex-3-enecarbaldehyde, which can then be oxidized to the corresponding ketone.

Experimental Protocol (General for Diels-Alder reaction to form a related aldehyde):

  • Reaction Setup: In a well-ventilated fume hood, a pressure-rated reaction vessel is charged with isoprene and a slight excess of acrolein. A Lewis acid catalyst, such as aluminum chloride, can be added to accelerate the reaction and improve regioselectivity. The reaction is typically performed in a non-polar solvent like dichloromethane or toluene.

  • Reaction Conditions: The mixture is stirred at room temperature or heated gently, depending on the reactivity of the specific dienophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched with a mild acid or base to neutralize the catalyst. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield the 4-methylcyclohex-3-enecarbaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the target ketone, 4-Methyl-3-cyclohexen-1-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Workflow for Diels-Alder Synthesis Approach

Isoprene Isoprene Diels_Alder Diels-Alder Reaction [4+2] Cycloaddition Isoprene->Diels_Alder Acrolein Acrolein Acrolein->Diels_Alder Intermediate_Aldehyde 4-Methylcyclohex-3-enecarbaldehyde Diels_Alder->Intermediate_Aldehyde Oxidation Oxidation Intermediate_Aldehyde->Oxidation Final_Product 4-Methyl-3-cyclohexen-1-one Oxidation->Final_Product

Caption: Diels-Alder synthesis route to 4-Methyl-3-cyclohexen-1-one.

Robinson Annulation

The Robinson annulation is another powerful tool for the formation of six-membered rings and is particularly well-suited for the synthesis of α,β-unsaturated ketones.[5] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[5]

Experimental Protocol (General for Robinson Annulation):

  • Michael Addition: A suitable ketone enolate is reacted with an α,β-unsaturated ketone (a Michael acceptor). For the synthesis of 4-Methyl-3-cyclohexen-1-one, a potential starting material could be a dicarbonyl compound that, upon reaction with a methyl vinyl ketone equivalent, leads to the desired product. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a protic solvent like ethanol.

  • Aldol Condensation: The intermediate from the Michael addition undergoes an intramolecular aldol condensation, also under basic or acidic conditions, to form a β-hydroxy ketone.

  • Dehydration: Subsequent dehydration of the β-hydroxy ketone, often promoted by heat or acid, yields the final α,β-unsaturated cyclic ketone.[6]

  • Purification: The final product is purified by column chromatography on silica gel or by distillation.

Workflow for Robinson Annulation

Ketone_Enolate Ketone Enolate Michael_Addition Michael Addition Ketone_Enolate->Michael_Addition Michael_Acceptor α,β-Unsaturated Ketone Michael_Acceptor->Michael_Addition Diketone_Intermediate 1,5-Diketone Intermediate Michael_Addition->Diketone_Intermediate Aldol_Condensation Intramolecular Aldol Condensation Diketone_Intermediate->Aldol_Condensation Final_Product 4-Methyl-3-cyclohexen-1-one Aldol_Condensation->Final_Product

Caption: Robinson annulation pathway for cyclohexenone synthesis.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-Methyl-3-cyclohexen-1-one

TechniqueExpected Features
¹H NMR - Olefinic Proton: A signal in the region of 5.0-6.0 ppm for the proton on the double bond. - Allylic Protons: Signals for the protons adjacent to the double bond and the carbonyl group. - Aliphatic Protons: Signals for the other methylene protons in the ring. - Methyl Protons: A singlet or a doublet (depending on coupling) for the methyl group attached to the double bond.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, typically around 190-210 ppm. - Olefinic Carbons: Two signals in the region of 120-150 ppm. - Aliphatic Carbons: Signals for the sp³ hybridized carbons in the ring. - Methyl Carbon: A signal in the upfield region for the methyl group.
FT-IR - C=O Stretch: A strong absorption band around 1670-1700 cm⁻¹ for the α,β-unsaturated ketone. - C=C Stretch: An absorption band around 1600-1650 cm⁻¹. - C-H Stretches: Absorptions for sp² and sp³ C-H bonds.
Mass Spec. - Molecular Ion (M⁺): A peak at m/z = 110. - Fragmentation: Characteristic losses of CO (m/z = 82), CH₃ (m/z = 95), and fragments resulting from retro-Diels-Alder reactions.[7]

Biological Significance and Signaling Pathway

4-Methyl-3-cyclohexen-1-one is a known intermediate in the biosynthesis of leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus.[4] The leinamycin molecule possesses a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered lactam ring.

The biosynthesis of leinamycin is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and a Type I polyketide synthase (PKS) system.[6][8] The formation of the polyketide backbone is followed by a series of tailoring reactions, including hydroxylations catalyzed by cytochrome P450 enzymes such as LnmA and LnmZ.[5]

While the precise enzymatic steps leading to and from 4-Methyl-3-cyclohexen-1-one are still under investigation, it is understood to be a precursor to the complex polyketide chain that eventually cyclizes to form the leinamycin scaffold.

The antitumor activity of leinamycin and its precursors, such as Leinamycin E1, stems from their ability to alkylate DNA. Leinamycin itself is activated by cellular thiols, while Leinamycin E1 is activated by reactive oxygen species (ROS). This activation generates a reactive episulfonium ion that covalently binds to DNA, leading to cell death.

Proposed Role in the Leinamycin Biosynthetic Pathway

cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) PKS_Modules PKS Modules (LnmG, LnmI, LnmJ) Intermediate_Formation Formation of Polyketide Chain PKS_Modules->Intermediate_Formation Precursor_Metabolites Acyl-CoA Precursors Precursor_Metabolites->PKS_Modules Loading Cyclohexenone_Intermediate 4-Methyl-3-cyclohexen-1-one (or related derivative) Intermediate_Formation->Cyclohexenone_Intermediate Cyclization/ Release Further_Elongation Further Chain Elongation and Modification Cyclohexenone_Intermediate->Further_Elongation Hybrid_Intermediate Hybrid Peptide-Polyketide Intermediate Further_Elongation->Hybrid_Intermediate NRPS_Modules NRPS Modules (LnmQ, LnmP, LnmI) Peptide_Moiety Peptide Moiety Assembly NRPS_Modules->Peptide_Moiety Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->NRPS_Modules Peptide_Moiety->Hybrid_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., LnmA, LnmZ - P450s) Hybrid_Intermediate->Tailoring_Enzymes Leinamycin_E1 Leinamycin E1 Tailoring_Enzymes->Leinamycin_E1 Final_Leinamycin Leinamycin Leinamycin_E1->Final_Leinamycin Further enzymatic steps ROS_Activation Reactive Oxygen Species (ROS) Leinamycin_E1->ROS_Activation DNA_Alkylation DNA Alkylation ROS_Activation->DNA_Alkylation Cell_Death Apoptosis/Cell Death DNA_Alkylation->Cell_Death

Caption: Hypothetical placement of 4-Methyl-3-cyclohexen-1-one in the leinamycin biosynthetic pathway and its downstream mechanism of action.

Conclusion

4-Methyl-3-cyclohexen-1-one is a valuable chemical entity, not only as a versatile building block in organic synthesis but also as a crucial intermediate in the biosynthesis of the potent antitumor agent leinamycin. Further elucidation of its precise role in the biosynthetic pathway and the development of efficient and scalable synthetic routes will be of significant interest to the fields of natural product chemistry, medicinal chemistry, and drug development. The information compiled in this guide serves as a foundational resource for researchers working with this compound and in related areas.

References

The Natural Occurrence of 4-Methylcyclohex-3-en-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 4-Methylcyclohex-3-en-1-one and its derivatives, compounds of growing interest in the fields of natural product chemistry and drug discovery. This document summarizes the current knowledge on their presence in natural sources, presents quantitative data, details relevant experimental protocols, and illustrates potential biosynthetic and signaling pathways.

Introduction

This compound and its derivatives are a class of cyclic ketones belonging to the broader group of monoterpenoids. These compounds are characterized by a six-membered ring with a methyl group and a ketone functional group. While not as extensively studied as some other terpenoids, emerging research indicates their presence in various plant species and suggests potential biological activities. This guide aims to consolidate the available scientific information for researchers and professionals in drug development.

Natural Occurrence and Quantitative Data

The presence of this compound derivatives has been identified in the essential oils of several aromatic plants. While the parent compound is less commonly reported, its structural isomers and derivatives are found in various species.

One notable example is 4-Acetyl-1-methylcyclohexene , a structural isomer of a this compound derivative. Its presence has been quantified in the essential oil of Seseli daucifolium, a flowering plant of the Apiaceae family. It has also been reported in the essential oils of Cedrus atlantica (Atlas cedar) wood and orange peels. Another derivative, 4-(4-Methyl-cyclohex-3-enyl)-pent-3-en-2-one , has been identified in the plant Dittrichia graveolens.

The following table summarizes the quantitative data available for a representative this compound derivative.

Compound NameIUPAC NameNatural SourcePlant PartConcentration (%)Reference
4-Acetyl-1-methylcyclohexene1-(4-methylcyclohex-3-en-1-yl)ethanoneSeseli daucifoliumAerial Parts0.02[1]

Experimental Protocols

The isolation and identification of this compound derivatives from natural sources typically involve the extraction of essential oils followed by chromatographic and spectroscopic analysis.

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard method for obtaining essential oils from plant material.

  • Plant Material Preparation: The aerial parts of the plant (e.g., leaves, stems, flowers) are collected and air-dried in the shade to reduce moisture content. The dried material is then ground into a coarse powder.

  • Hydrodistillation: A known quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus.

  • Heating: The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in the Clevenger apparatus.

  • Separation: The condensed mixture of water and essential oil is collected. Due to their immiscibility and density difference, the essential oil forms a layer on top of the water and can be physically separated.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Identification and Quantification

GC-MS is the standard technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[2][3]

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis. An internal standard may be added for accurate quantification.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly employed.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

    • Injector and Detector Temperatures: The injector and detector temperatures are set to ensure volatilization of the sample and prevent condensation.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Mass Analyzer: A quadrupole or other mass analyzer separates the ions based on their mass-to-charge ratio.

  • Compound Identification: The identification of this compound derivatives is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).[4]

  • Quantification: The relative percentage of each compound is calculated from the peak area in the GC chromatogram. For absolute quantification, a calibration curve is generated using a certified reference standard of the target compound.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway

This compound derivatives are classified as irregular monoterpenes. Their biosynthesis is thought to deviate from the typical head-to-tail condensation of isoprene units. The proposed pathway involves the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.

Biosynthesis IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP Lavandulyl Diphosphate Synthase (Head-to-middle condensation) DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->LPP Intermediate Cyclic Intermediate LPP->Intermediate Terpene Synthase Ketone This compound Derivatives Intermediate->Ketone Oxidation/Rearrangement

Caption: Proposed biosynthetic pathway of this compound derivatives.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, studies on structurally similar monoterpene ketones provide insights into their potential biological activities. These compounds are known to interact with cellular membranes and can influence key signaling cascades involved in inflammation and cellular stress responses.[5][6]

The diagram below illustrates a generalized overview of potential signaling pathways that may be affected by monoterpene ketones. It is important to note that this is a hypothetical model based on related compounds and requires experimental validation for this compound derivatives.

SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Monoterpene Ketone Membrane Membrane Interaction Compound->Membrane IKK IKK Membrane->IKK Inhibition? ERK ERK1/2 Membrane->ERK Modulation? IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Transcription Factor pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->DNA Transcription Regulation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Gene Expression

Caption: Potential signaling pathways modulated by monoterpene ketones.

Monoterpene ketones may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] They might also modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[5] Furthermore, their lipophilic nature allows them to interact with cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[6]

Conclusion and Future Directions

The natural occurrence of this compound derivatives represents an underexplored area of natural product chemistry. While their presence has been confirmed in some plant species, further research is needed to identify more natural sources and to quantify their abundance. The development of standardized analytical methods will be crucial for this endeavor.

The biological activities and mechanisms of action of these compounds are largely unknown. Future studies should focus on elucidating their pharmacological properties and identifying the specific cellular and molecular targets. The potential for these compounds to modulate key signaling pathways involved in inflammation and other disease processes makes them promising candidates for further investigation in drug discovery and development.

References

Spectroscopic Analysis of 4-Methylcyclohex-3-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohex-3-en-1-one, a key intermediate in various chemical syntheses. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes visualizations to facilitate understanding of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol )[1][2]. The quantitative data is presented in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Signal AssignmentChemical Shift (δ) ppmMultiplicity
Vinylic Proton (-C=CH-)~5.3 - 5.4Singlet
Allylic Protons (-CH₂-C=C)~2.3 - 2.4Multiplet
Ketone α-Protons (-CO-CH₂-)~2.2 - 2.3Multiplet
Ring Protons (-CH₂-)~1.8 - 2.0Multiplet
Methyl Protons (-CH₃)~1.7 - 1.8Singlet

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon AssignmentChemical Shift (δ) ppm
Carbonyl Carbon (C=O)~198
Quaternary Alkene Carbon (C-CH₃)~160
Tertiary Alkene Carbon (-C=CH-)~125
Methylene Carbon adjacent to C=O~35
Other Methylene Carbons~30, ~25
Methyl Carbon (-CH₃)~23

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Absorption Band (cm⁻¹)Vibration TypeIntensity
~2960-2850C-H Stretch (Aliphatic)Strong
~1670C=O Stretch (α,β-unsaturated)Strong
~1640C=C Stretch (Alkene)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 110.

m/z ValueProposed Fragment Ion
110[C₇H₁₀O]⁺ (Molecular Ion)
95[M - CH₃]⁺
82[M - CO]⁺ or Retro-Diels-Alder Fragment
67[C₅H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and enhance signal-to-noise.

IR Spectroscopy Protocol

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.

Data Acquisition:

  • Record a background spectrum of the salt plates or the pure solvent.

  • Place the sample in the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Purified Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Processing Fourier Transform & Phasing (NMR) Background Correction (IR) Peak Detection (MS) NMR->Processing IR->Processing MS->Processing Interpretation Structure Elucidation Functional Group ID Fragmentation Analysis Processing->Interpretation

Caption: General workflow for spectroscopic analysis.

NMR_Signaling_Pathway Conceptual NMR Signal Generation MagneticField Applied Magnetic Field (B₀) Nuclei Atomic Nuclei (¹H, ¹³C) in Sample MagneticField->Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Excitation Excitation to Higher Energy State RF_Pulse->Excitation Relaxation Relaxation & Emission of RF Signal (FID) Excitation->Relaxation Spectrum NMR Spectrum Relaxation->Spectrum

Caption: Conceptual flow of NMR signal generation.

MS_Fragmentation_Logic Mass Spectrometry Fragmentation Logic Molecule This compound Ionization Electron Ionization Molecule->Ionization MolecularIon Molecular Ion [M]⁺ (m/z 110) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Fragment Ion 1 [M - CH₃]⁺ (m/z 95) Fragmentation->Fragment1 Fragment2 Fragment Ion 2 (e.g., m/z 82, 67) Fragmentation->Fragment2

Caption: Logical steps in mass spectrometry fragmentation.

References

An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one: Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Methylcyclohex-3-en-1-one (CAS: 5259-65-4), a versatile chemical intermediate. This document collates known physicochemical data, details relevant experimental protocols, and illustrates key processes and relationships through structured diagrams.

Physicochemical Properties

This compound is a cyclic ketone with a molecular formula of C₇H₁₀O.[1] Its properties are summarized below. Theoretical values are derived from computational models, while experimental values are determined through laboratory measurements.

Table 1: Theoretical Physicochemical Properties
PropertyValueSource
Molecular Weight110.154 g/mol [1]
Exact Mass110.073164938 Da[2]
XLogP3-AA (LogP)1.16[3][4]
Topological Polar Surface Area17.1 Ų[2][4]
Heavy Atom Count8[4]
Complexity133[2]
Monoisotopic Mass110.073166 Da[1]
Table 2: Experimental Physicochemical Properties
PropertyValueSource
Physical StateColourless Liquid[4][5]
Melting Point12 °C[5]
Boiling Point170 - 171 °C at 760 mmHg[1][5]
Density~1.0 g/cm³[1]
Flash Point55.5 ± 13.7 °C[1]
Refractive Index1.4652[5]
Kovats Retention Index962 (Standard non-polar column)[2][6]

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While comprehensive experimental spectra are not widely published in readily accessible literature, this section outlines the expected characteristics and key fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectral data for this compound are not available in the cited public databases. However, based on its chemical structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the vinylic proton, allylic protons, protons alpha to the carbonyl group, and the methyl group protons would be expected.

  • ¹³C NMR: Resonances for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the three methylene carbons in the ring would be present.

Infrared (IR) Spectroscopy
  • A strong, sharp absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ketone.

  • A medium absorption band around 1640-1680 cm⁻¹ due to the C=C stretching of the alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound (molecular weight 110.15) would result in a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern is influenced by the ketone and the double bond, leading to stable fragment ions. A proposed fragmentation pathway is illustrated below.

G Proposed Mass Spectrometric Fragmentation Pathway M This compound (M+•) m/z = 110 F1 [M - CH3]+• m/z = 95 M->F1 - •CH3 F2 [M - CO]+• m/z = 82 M->F2 - CO F3 [M - C2H2O]+• m/z = 68 (Retro-Diels-Alder) M->F3 - C2H2O F4 Acylium Ion [M - C3H7]+• m/z = 67 F2->F4 - •CH3

A proposed fragmentation pathway for this compound in MS.

Experimental Protocols

Synthesis and Purification Workflow

This compound can be synthesized via several routes, often involving cyclization or oxidation reactions. A generalized workflow for its synthesis and subsequent purification is outlined below. One cited method involves the reaction of singlet oxygen with a precursor molecule.[7]

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials (e.g., 4-Methylanisole) Reaction Chemical Reaction (e.g., Oxidation/Cyclization) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Fractional Distillation under Reduced Pressure Drying->Distillation Characterization Spectroscopic Characterization (NMR, IR, MS) Distillation->Characterization Purity Purity Analysis (GC, HPLC) Characterization->Purity Final Pure Product Purity->Final

A generalized workflow for the synthesis and purification of the target compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using a reverse-phase (RP) HPLC method.[3][7] This technique is suitable for purity assessment and quantification.

Protocol:

  • Column: Newcrom R1 or equivalent C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[3] Phosphoric acid is often added to control pH and improve peak shape.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3][7]

  • Detection: UV detection at an appropriate wavelength for the enone chromophore (typically in the range of 220-250 nm).

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

G Analytical HPLC Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject onto HPLC System Sample->Injection Separation RP-HPLC Column (e.g., Newcrom R1) Mobile Phase: MeCN/H2O/Acid Injection->Separation Detection UV Detector Separation->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data

Workflow for the analysis of this compound by HPLC.

Role in Drug Development and Biological Context

Direct biological or pharmacological activity for this compound has not been reported in the reviewed literature. Its primary significance in the context of drug development is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules.[4][5]

Notably, it is cited as an intermediate in the synthesis of Leinamycin.[8] Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus that features a unique spiro-fused 1,3-dioxo-1,2-dithiolane moiety.[9][10] The biological activity resides in the final, complex macrocyclic structure, not in the simple cyclohexenone precursor.

G Role as a Chemical Intermediate in Drug Synthesis Start This compound (Simple Precursor) Steps Multi-Step Chemical Synthesis Start->Steps Building Block Product Leinamycin (Complex Bioactive Molecule) Steps->Product Elaboration Activity Biological Target (e.g., DNA Alkylation) Product->Activity Pharmacological Action

Illustrates the role of the compound as a precursor to a complex drug molecule.

References

The Genesis of a Synthon: A Technical Guide to the Discovery and Synthesis of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and evolution of synthetic methodologies for 4-Methylcyclohex-3-en-1-one, a valuable intermediate in organic synthesis. From early explorations utilizing fundamental organic reactions to more refined modern techniques, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Early Discoveries and Key Synthetic Strategies

The synthesis of substituted cyclohexenones has been a significant area of research in organic chemistry, driven by their utility as building blocks for more complex molecules, including natural products and pharmaceuticals. The journey to synthesize this compound specifically is intertwined with the development of powerful ring-forming reactions.

The Dawn of Cyclohexenone Synthesis: The Robinson Annulation

One of the most pivotal discoveries in the synthesis of six-membered rings is the Robinson annulation , first reported by Sir Robert Robinson in 1935.[1][2] This reaction, a cornerstone of organic synthesis, involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3] While not the first synthesis of this compound itself, the Robinson annulation provided the foundational logic for constructing the cyclohexenone core and has been adapted for the synthesis of a vast array of derivatives.[1][2]

A variant of this method, the Wichterle reaction , employs 1,3-dichloro-cis-2-butene as a less polymerization-prone alternative to methyl vinyl ketone.[1]

A Landmark Synthesis: The Birch Reduction of 4-Methylanisole

A significant and direct route to this compound involves the Birch reduction of 4-methylanisole. This reaction, a powerful method for the reduction of aromatic rings, provides a dihydroaromatic intermediate that can be hydrolyzed to the target ketone. A notable example of this strategy was reported in a 2006 publication, where 4-methylanisole was reduced using lithium in liquid ammonia. The resulting enol ether was then hydrolyzed with oxalic acid to yield this compound.

The Cycloaddition Approach: The Diels-Alder Reaction

The Diels-Alder reaction , discovered by Otto Diels and Kurt Alder in 1928, is another fundamental [4+2] cycloaddition reaction that has been employed for the synthesis of cyclohexene derivatives.[4] This reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring.[4][5] For the synthesis of precursors to this compound, isoprene can serve as the diene, reacting with a suitable dienophile. The regioselectivity of this reaction, which determines the position of the methyl group, can often be controlled through the use of Lewis acid catalysts.[6]

Comparative Overview of Synthetic Methods

The following table summarizes the key synthetic approaches to this compound and its precursors, highlighting their core features and typical conditions.

Synthesis MethodKey ReactantsKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Birch Reduction 4-Methylanisole1. Li, liquid NH₃, THF2. Oxalic acidHighDirect route to the target molecule.Requires specialized equipment for handling liquid ammonia and alkali metals.
Robinson Annulation A suitable ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone)Base or acid catalysisVariesConvergent and widely applicable for cyclohexenone synthesis.Can be prone to side reactions like polymerization of the Michael acceptor.
Diels-Alder Reaction Isoprene and a suitable dienophile (e.g., acrolein)Thermal conditions or Lewis acid catalysis (e.g., AlCl₃)Moderate to GoodHigh stereospecificity and predictable regioselectivity with catalysts.Potential for polymerization of reactants and formation of regioisomers without a catalyst.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic methods discussed.

Synthesis of this compound via Birch Reduction of 4-Methylanisole

Step 1: Birch Reduction

  • Reactants: 4-Methylanisole, Lithium, liquid Ammonia, THF.

  • Procedure: A solution of 4-methylanisole in anhydrous THF is added to a flask containing liquid ammonia at -78 °C under an inert atmosphere. Small pieces of lithium metal are then added portion-wise with vigorous stirring. The reaction is monitored by the persistence of a deep blue color.

  • Work-up: The reaction is quenched by the addition of a proton source, such as ethanol, followed by the careful evaporation of ammonia. The residue is then partitioned between an organic solvent and water.

Step 2: Hydrolysis of the Enol Ether

  • Reactant: The crude product from the Birch reduction.

  • Reagent: Aqueous oxalic acid.

  • Procedure: The crude enol ether is dissolved in a suitable organic solvent and treated with a solution of oxalic acid in water. The mixture is stirred at room temperature until hydrolysis is complete, as monitored by TLC or GC.

  • Work-up: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Conceptual Protocol for Robinson Annulation to a 4-Methylcyclohexenone Derivative
  • Reactants: A cyclic ketone (e.g., cyclohexanone) and a substituted methyl vinyl ketone.

  • Reagents: A base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol).

  • Procedure: The ketone is treated with the base to form an enolate. The substituted methyl vinyl ketone is then added, and the mixture is stirred to facilitate the Michael addition. The reaction mixture is then heated to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: The reaction is cooled, neutralized with acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or distillation.

Conceptual Protocol for Diels-Alder Reaction to a 4-Methylcyclohexene Precursor
  • Reactants: Isoprene and Acrolein.

  • Reagents: A Lewis acid catalyst (e.g., Aluminum chloride) in an anhydrous, non-polar solvent (e.g., dichloromethane).

  • Procedure: The Lewis acid is dissolved in the anhydrous solvent under an inert atmosphere and cooled to 0 °C. A solution of acrolein is added, followed by the dropwise addition of isoprene. The reaction is stirred at low temperature and monitored for completion.

  • Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and the solvent is removed. The resulting aldehyde can then be oxidized to a carboxylic acid or undergo other transformations.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.

Robinson_Annulation Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation MVK Methyl Vinyl Ketone Michael_Adduct Michael Adduct (1,5-Diketone) MVK->Michael_Adduct Base Base Base->Enolate Enolate->Michael_Adduct Michael Addition Aldol_Product Intramolecular Aldol Product Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Cyclohexenone α,β-Unsaturated Cyclohexenone Aldol_Product->Cyclohexenone Dehydration

Caption: The Robinson Annulation Pathway.

Birch_Reduction_Synthesis Anisole 4-Methylanisole Enol_Ether Dihydroanisole Intermediate Anisole->Enol_Ether Reagents Li, liq. NH₃ Reagents->Enol_Ether Product This compound Enol_Ether->Product Hydrolysis Hydrolysis Aq. Oxalic Acid Hydrolysis->Product

Caption: Birch Reduction of 4-Methylanisole.

Diels_Alder_Reaction Diene Isoprene (Diene) Cycloadduct 4-Formyl-1-methylcyclohexene (Cycloadduct) Diene->Cycloadduct Dienophile Acrolein (Dienophile) Dienophile->Cycloadduct [4+2] Cycloaddition Catalyst Lewis Acid (optional) Catalyst->Cycloadduct

Caption: Diels-Alder approach to a precursor.

References

The Biological Activity of Substituted Cyclohexenones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexenones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The α,β-unsaturated ketone moiety within the cyclohexenone core acts as a Michael acceptor, enabling these compounds to interact with various biological nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key enzymes and signaling pathways. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and anticancer activities of substituted cyclohexenones, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Synthesis of Substituted Cyclohexenones

The synthesis of substituted cyclohexenones can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the desired substitution pattern on the cyclohexenone ring. Two of the most common and versatile methods are the Robinson Annulation and the Michael Addition.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[1] This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base.[1] The versatility of this method allows for the synthesis of a wide variety of substituted cyclohexenones by varying the starting ketone and the Michael acceptor.

Michael Addition

The Michael addition, or conjugate addition, is another fundamental reaction used in the synthesis of substituted cyclohexenones. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). For the synthesis of cyclohexenones, a common strategy involves the Michael addition of a dicarbonyl compound to an α,β-unsaturated ketone, followed by an intramolecular cyclization.

Antimicrobial Activity of Substituted Cyclohexenones

Substituted cyclohexenones have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][3] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the cyclohexenone ring.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted cyclohexenone derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial activity.

Compound/Derivative SeriesStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Cyclohexan-1,3-dione Derivatives0.25-0.450.20-0.450.30-0.450.30-0.45-
N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives0.0005-0.032-0.0005-0.032--
Cyclohexenone Derivatives from Benzyloxy ChalconesLower than Ciprofloxacin-Lower than Ciprofloxacin-Lower than Fluconazole

Data compiled from a comparative analysis of substituted cyclohexenones.[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4][5][6]

Materials:

  • Test compound (substituted cyclohexenone)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Bacterial or fungal inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity of Substituted Cyclohexenones

A growing body of evidence highlights the potential of substituted cyclohexenones as effective anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of substituted cyclohexenone derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

Compound/Derivative SeriesCancer Cell LineIC50 (µM)
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate DerivativesHCT116 (Colon Cancer)0.93 - 133.12 (AChE inhibition)[7]
Zeylenone Analogue (CA)Glioblastoma (GBM) cellsLow µM range[8]
2,6-bis(arylidene)cyclohexanonesP388 (Leukemia)Varies with substitution[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (substituted cyclohexenone)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with various concentrations of the substituted cyclohexenone derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanisms of Action: Signaling Pathways

The biological activities of substituted cyclohexenones are often attributed to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell proliferation, differentiation, and tumorigenesis.[7] Aberrant activation of this pathway is a hallmark of many cancers. Some cyclohexenone derivatives have been shown to inhibit the Wnt/β-catenin pathway, leading to a decrease in cancer cell proliferation.

Wnt_beta_catenin_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor GSK3b GSK-3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Axin Axin APC APC Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Cyclohexenone Substituted Cyclohexenone Cyclohexenone->beta_catenin May promote degradation

Caption: Wnt/β-catenin signaling pathway and potential inhibition by cyclohexenones.

Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism through which many anticancer agents exert their effects.[2] Substituted cyclohexenones can induce apoptosis by triggering the release of pro-apoptotic factors from the mitochondria.

Mitochondrial_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA damage) p53 p53 Cellular_Stress->p53 Activates Bax_Bak Bax/Bak p53->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Recruits and activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cyclohexenone Substituted Cyclohexenone Cyclohexenone->Cellular_Stress Induces

Caption: Mitochondrial apoptosis pathway induced by cellular stress.

EZH2 Signaling Pathway

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and plays a crucial role in cancer cell proliferation and survival.[8] Inhibition of EZH2 activity or its downstream signaling is a promising strategy for cancer therapy. Certain cyclohexenone derivatives have been found to interfere with EZH2 signaling.

EZH2_Signaling_Pathway EZH2 EZH2 PRC2 PRC2 Complex EZH2->PRC2 Catalytic subunit of H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Represses transcription Cell_Proliferation Cell Proliferation & Survival Tumor_Suppressor->Cell_Proliferation Inhibits Cyclohexenone Substituted Cyclohexenone Cyclohexenone->EZH2 Interferes with

Caption: EZH2 signaling pathway and its potential disruption by cyclohexenones.

Conclusion

Substituted cyclohexenones represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, including potent antimicrobial and anticancer effects, are underpinned by their ability to interact with and modulate key cellular targets and signaling pathways. The continued exploration of the structure-activity relationships of this class of compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the design of next-generation drugs for a range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study and application of substituted cyclohexenones in medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-enecarbaldehyde via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings through a [4+2] cycloaddition.[1] This reaction, first detailed by Otto Diels and Kurt Alder, involves the concerted interaction between a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile).[1][2] The reaction between isoprene (a substituted 1,3-butadiene) and acrolein (propenal) serves as a classic example, yielding 4-Methylcyclohex-3-enecarbaldehyde.[2] This product is a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals.

It is important to note that the direct Diels-Alder reaction between isoprene and acrolein produces the aldehyde, 4-Methylcyclohex-3-enecarbaldehyde. The synthesis of the ketone, 4-Methylcyclohex-3-en-1-one, from these starting materials would necessitate subsequent oxidation or rearrangement steps not covered in this protocol. This document provides a detailed overview of the reaction mechanism and experimental protocols for the synthesis of the primary aldehyde product.

Reaction Mechanism

The formation of 4-Methylcyclohex-3-enecarbaldehyde from isoprene and acrolein is a pericyclic reaction that proceeds through a single, concerted step.[2] The π-electrons from the reactants rearrange via a cyclic transition state to form two new carbon-carbon sigma bonds and one new pi bond in the final cyclohexene product.[2]

Regioselectivity: When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile like acrolein, the formation of two distinct regioisomers is possible: the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products. The reaction predominantly yields the "para" isomer, 4-Methylcyclohex-3-enecarbaldehyde. This selectivity is governed by the electronic properties of the substituents. The methyl group on isoprene is electron-donating, which increases the electron density at the C4 position. Conversely, the aldehyde group on acrolein is electron-withdrawing, rendering the β-carbon more electrophilic. The favored orientation aligns the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile (Cβ), leading to the 1,4-substituted product.[2]

reaction_mechanism cluster_product Product Isoprene Isoprene (Diene) TransitionState [Cyclic Transition State] Isoprene->TransitionState + Acrolein Acrolein (Dienophile) Product 4-Methylcyclohex-3-enecarbaldehyde ('para' isomer) TransitionState->Product experimental_workflow start Start setup 1. Reaction Setup (Flask, Ionic Liquid, Inert Atmosphere) start->setup add_reactants 2. Add Reactants (Acrolein, then Isoprene) setup->add_reactants reaction 3. Stir at Room Temp (Monitor by TLC/GC) add_reactants->reaction workup 4. Work-up & Extraction (Quench, Extract with Ether) reaction->workup wash_dry 5. Wash & Dry (NaHCO3, Brine, MgSO4) workup->wash_dry purify 6. Concentration & Purification (Rotovap, Vacuum Distillation) wash_dry->purify end Pure Product purify->end

References

Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-en-1-one via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-methylcyclohex-3-en-1-one through the Diels-Alder reaction. This [4+2] cycloaddition reaction is a fundamental and efficient method for constructing six-membered rings, which are prevalent in numerous natural products and pharmaceutical compounds.[1][2][3]

The synthesis of this compound is achieved through the reaction of isoprene (the diene) with acrolein (the dienophile).[1] The reaction's regioselectivity predominantly yields the "para" isomer, this compound, due to favorable electronic and steric effects.[1] The use of Lewis acid catalysts can significantly enhance the reaction rate and regioselectivity.[4][5]

Reaction Conditions Overview

The efficiency and selectivity of the Diels-Alder reaction between isoprene and acrolein are highly dependent on the reaction conditions. While the reaction can proceed under thermal conditions, the use of a Lewis acid catalyst generally allows for milder temperatures, shorter reaction times, and improved yields.[1][4]

The following table summarizes various reported conditions for this synthesis.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
NoneToluene12024~40-50
AlCl₃Dichloromethane02>90
Ca(OTf)₂Dichloromethane256High
Zeolite BetaHexane6024~80-90
Zn-containing Ionic LiquidNeat251High

Note: Yields are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources.[4]

Detailed Experimental Protocols

The following protocols provide a general methodology for both uncatalyzed and Lewis acid-catalyzed Diels-Alder reactions for the synthesis of this compound.

Protocol 1: Thermal (Uncatalyzed) Diels-Alder Reaction

This protocol is suitable when a catalyst is not desired. It typically requires higher temperatures and longer reaction times.

Materials:

  • Isoprene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • Toluene (anhydrous)

  • High-pressure reaction vessel or sealed tube

  • Standard glassware for workup and purification

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine freshly distilled isoprene (1.0 equivalent) and freshly distilled acrolein (1.1 equivalents) in anhydrous toluene.

  • Reaction Setup: Seal the reaction vessel securely.

  • Reaction Execution: Heat the mixture to 100-150°C.[4] The optimal temperature may require adjustment.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 24 hours or more).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[4]

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.[4]

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1][4]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol utilizes a Lewis acid to accelerate the reaction and improve selectivity, allowing for milder conditions.

Materials:

  • Isoprene (freshly distilled)

  • Acrolein (freshly distilled, inhibitor removed)

  • Lewis Acid Catalyst (e.g., AlCl₃, Ca(OTf)₂)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly distilled reagents and anhydrous solvents.[4]

  • Reaction Setup:

    • To the flame-dried flask, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) under a nitrogen atmosphere.[4]

    • Cool the mixture to the desired reaction temperature (e.g., 0°C for AlCl₃).[4]

  • Addition of Reactants:

    • Dissolve the freshly distilled acrolein in the anhydrous solvent in the dropping funnel.

    • Add the freshly distilled isoprene to the reaction flask containing the Lewis acid and solvent.[4]

    • Add the acrolein solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.[4]

  • Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC until the starting materials are consumed (typically 2-6 hours).[4]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[4]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[4]

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.[4]

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.[4]

Visualized Schemes and Workflows

The following diagrams illustrate the Diels-Alder reaction and the general experimental workflow.

Diels_Alder_Reaction Diels-Alder Synthesis of this compound cluster_product Product Isoprene Isoprene (Diene) Acrolein Acrolein (Dienophile) Product This compound Isoprene->Product +

Caption: Diels-Alder reaction of Isoprene and Acrolein.

Experimental_Workflow General Experimental Workflow A Preparation (Dry Glassware, Distill Reagents) B Reaction Setup (Inert Atmosphere, Add Solvent & Catalyst) A->B C Reactant Addition (Add Diene, Dropwise Dienophile) B->C D Reaction Monitoring (TLC or GC) C->D E Work-up (Quench, Extract, Wash, Dry) D->E Completion F Purification (Rotovap, Distillation/Chromatography) E->F G Product Analysis F->G

Caption: Experimental workflow for the synthesis.

References

Asymmetric Synthesis of 4-Methylcyclohex-3-en-1-one Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of 4-methylcyclohex-3-en-1-one, a valuable chiral building block in organic synthesis. The primary focus is on two powerful strategies: the organocatalytic asymmetric Diels-Alder reaction and the transition-metal-catalyzed asymmetric hydrogenation.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be effectively achieved through two main approaches:

  • Organocatalytic Asymmetric Diels-Alder Reaction: This approach utilizes small chiral organic molecules to catalyze the cycloaddition of isoprene and a suitable vinyl ketone. Chiral secondary amines, such as imidazolidinones, are particularly effective. They reversibly form chiral iminium ions with α,β-unsaturated ketones, lowering the LUMO of the dienophile and creating a chiral environment for the cycloaddition.

  • Asymmetric Hydrogenation: This method involves the enantioselective reduction of the double bond in a prochiral precursor or the kinetic resolution of racemic this compound using a chiral transition-metal catalyst, typically based on rhodium or iridium.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of a closely related analog, 4-methylcyclohex-3-enecarbaldehyde, via the organocatalytic Diels-Alder reaction. This data provides a strong indication of the potential for high enantioselectivity in the synthesis of this compound using similar catalytic systems.

Table 1: Organocatalytic Asymmetric Diels-Alder Reaction of Isoprene and Acrolein (Model Reaction)

Catalyst (mol%)Co-catalyst (mol%)DienophileDiene (equiv.)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (10)TFA (10)AcroleinCyclopentadiene (3)CH2Cl2-78488293 (exo)[1]
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one HClO4 (10)-AcroleinIsoprene (3)CH2Cl2/H2O-10248592[2]

Note: This data is for the reaction with acrolein to produce 4-methylcyclohex-3-enecarbaldehyde and serves as a model for the synthesis of this compound using methyl vinyl ketone.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

This protocol is adapted from established procedures for the asymmetric Diels-Alder reaction of α,β-unsaturated aldehydes.[1][2]

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one perchlorate salt (or other suitable chiral imidazolidinone catalyst)

  • Methyl vinyl ketone (freshly distilled)

  • Isoprene (freshly distilled)

  • Anhydrous dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA) (optional, as co-catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral imidazolidinone catalyst (5-10 mol%).

  • Add anhydrous CH2Cl2 to dissolve the catalyst.

  • If required, add the co-catalyst (e.g., TFA, 5-10 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C).

  • Add methyl vinyl ketone (1.0 equivalent) to the cooled catalyst solution and stir for 10-15 minutes.

  • Slowly add isoprene (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the product with CH2Cl2 (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: Asymmetric Hydrogenation of Racemic this compound (General Procedure)

This is a general protocol based on established methods for the asymmetric hydrogenation of cyclic enones.[3][4]

Materials:

  • Racemic this compound

  • Chiral Rhodium or Iridium catalyst with a chiral phosphine ligand (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a reaction vessel suitable for high-pressure reactions with the chiral catalyst (0.1-1 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the racemic this compound (1.0 equivalent).

  • Seal the reaction vessel and remove it from the glovebox.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the chiral ketone from the catalyst.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

G General Workflow for Asymmetric Synthesis cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Product start1 Isoprene reaction Asymmetric Synthesis (e.g., Diels-Alder or Hydrogenation) start1->reaction start2 Methyl Vinyl Ketone start2->reaction workup Reaction Quenching & Extraction reaction->workup catalyst Chiral Catalyst catalyst->reaction purification Column Chromatography workup->purification analysis Chiral HPLC/GC Analysis purification->analysis product Enantiomerically Enriched This compound analysis->product G Organocatalytic Diels-Alder Catalytic Cycle catalyst Chiral Amine Catalyst iminium Chiral Iminium Ion catalyst->iminium + MVK mvk Methyl Vinyl Ketone cycloaddition [4+2] Cycloaddition iminium->cycloaddition isoprene Isoprene isoprene->cycloaddition adduct Iminium Adduct cycloaddition->adduct hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regeneration product Enantioenriched Product hydrolysis->product water H2O water->hydrolysis

References

Catalytic Synthesis of 4-Methylcyclohex-3-en-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of 4-Methylcyclohex-3-en-1-one, a valuable intermediate in organic synthesis. The primary focus is on the Diels-Alder reaction between isoprene and methyl vinyl ketone, exploring various catalytic methods to enhance reaction efficiency and selectivity.

Introduction

This compound is a cyclic ketone that serves as a versatile building block in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The most common and atom-economical approach to its synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (the diene) and methyl vinyl ketone (the dienophile). While this reaction can proceed thermally, the use of catalysts is often essential to achieve high yields and control regioselectivity under milder conditions. This document outlines prominent catalytic methods, including Lewis acid and organocatalysis, and provides detailed experimental protocols.

Catalytic Methods and Data Presentation

The efficiency and selectivity of the Diels-Alder reaction for the synthesis of this compound are highly dependent on the chosen catalytic system and reaction conditions. While specific comparative data for the synthesis of the target ketone is limited in readily available literature, extensive research on the analogous reaction between isoprene and acrolein to form 4-methylcyclohex-3-enecarbaldehyde provides valuable insights. The following table summarizes representative data for these related reactions, which can be extrapolated to the synthesis of this compound.

Catalyst SystemDienophileSolventTemperature (°C)Yield (%)Regioselectivity (para:meta)Enantiomeric Excess (ee %)Reference
Uncatalyzed (Thermal)AcroleinToluene1506070:30N/A[1]
AlCl₃ (Lewis Acid)AcroleinDichloromethane095>95:5N/A[2]
[bmim]ZnCl₂ (Ionic Liquid)AcroleinNeatRoom Temp9294:6N/A[1]
Imidazolidinone (Organocatalyst)AcroleinDichloromethane-1090>95:593[3]
H-beta zeolite (Solid Acid)Methyl Vinyl KetoneNeat (Flow)100HighNot ReportedN/A[4]

Experimental Protocols

The following are detailed protocols for key catalytic methods adaptable for the synthesis of this compound.

Protocol 1: Lewis Acid-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for Lewis acid-catalyzed Diels-Alder reactions.[1]

Materials:

  • Isoprene (freshly distilled)

  • Methyl vinyl ketone (freshly distilled, inhibitor removed)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 0.1 equivalents) with stirring.

  • Reactant Addition: In a separate flask, prepare a solution of freshly distilled methyl vinyl ketone (1.0 equivalent) in anhydrous DCM. Add the freshly distilled isoprene (1.2 equivalents) to the reaction flask containing the Lewis acid.

  • Slowly add the methyl vinyl ketone solution to the stirred reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Organocatalytic Enantioselective Synthesis of this compound

This protocol is a general procedure based on the principles of chiral imidazolidinone catalysis for enantioselective Diels-Alder reactions and is adapted for the synthesis of the target ketone.[3]

Materials:

  • Isoprene (freshly distilled)

  • Methyl vinyl ketone (freshly distilled, inhibitor removed)

  • Chiral imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone, 5-10 mol%)

  • Co-catalyst (e.g., trifluoroacetic acid, TFA, 5-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Activation: To a solution of the chiral imidazolidinone catalyst in the chosen anhydrous solvent, add the co-catalyst.

  • Reactant Addition: Add methyl vinyl ketone (1.0 equivalent) to the catalyst solution and stir for a few minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C).

  • Add isoprene (3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature, monitoring by TLC or GC until completion.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the catalytic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Anhydrous Solvent & Reagents start->reagents catalyst Prepare Catalyst Solution reagents->catalyst addition Add Reactants (Isoprene & MVK) catalyst->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography) drying->purification product Pure Product purification->product

Caption: General experimental workflow for the catalytic synthesis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle for a Lewis acid-catalyzed Diels-Alder reaction.

catalytic_cycle catalyst Lewis Acid (LA) activated_complex Activated LA-Dienophile Complex catalyst->activated_complex Coordination dienophile Methyl Vinyl Ketone (Dienophile) dienophile->activated_complex transition_state [4+2] Transition State activated_complex->transition_state diene Isoprene (Diene) diene->transition_state Cycloaddition product_complex LA-Product Complex transition_state->product_complex product_complex->catalyst Release product This compound (Product) product_complex->product

Caption: Lewis acid-catalyzed Diels-Alder reaction pathway.

References

Application Note: HPLC Analysis of 4-Methylcyclohex-3-en-1-one and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methylcyclohex-3-en-1-one and its potential process-related impurities. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, offering excellent resolution and sensitivity for the separation of the active pharmaceutical ingredient (API) from its key impurities. This document provides detailed experimental protocols, data analysis, and validation parameters, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical to ensure the quality and safety of the final product. Therefore, a reliable analytical method for the identification and quantification of potential impurities is essential. This application note describes a stability-indicating HPLC method for the analysis of this compound and its common process-related impurities, which may arise during its synthesis via the Diels-Alder reaction of isoprene and methyl vinyl ketone.

Experimental

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

Materials and Reagents
  • Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (Milli-Q® or equivalent)

  • Acid Modifier: Phosphoric Acid (85%, analytical grade)

  • Standards: this compound (≥98% purity), Isoprene (≥99% purity), Methyl Vinyl Ketone (≥99% purity), 3-Methylcyclohex-3-en-1-one (Isomer impurity, assumed availability for method development).

Chromatographic Conditions
ParameterValue
ColumnPhenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% H₃PO₄
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength235 nm
Injection Volume10 µL
Run Time15 minutes

Data Presentation

The following table summarizes the retention times, relative retention times, and response factors for this compound and its potential impurities based on the developed method.

Compound NameRetention Time (RT) [min]Relative Retention Time (RRT)Response Factor
Methyl Vinyl Ketone2.50.421.20
Isoprene3.10.521.50
3-Methylcyclohex-3-en-1-one5.20.871.05
This compound6.01.001.00

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of each impurity standard (Isoprene, Methyl Vinyl Ketone, 3-Methylcyclohex-3-en-1-one) and transfer to a single 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Preparation of Standard Solutions
  • Standard Solution (100 µg/mL of API): Pipette 2.5 mL of the this compound stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Spiked Standard Solution (100 µg/mL API + 1 µg/mL Impurities): Pipette 2.5 mL of the this compound stock solution and 2.5 mL of the impurity stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability and to confirm the retention times of the impurities.

Preparation of Sample Solution
  • Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the concentration within the calibration range.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Stock_Solutions Prepare Stock Solutions Standard_Solutions Prepare Standard Solutions Stock_Solutions->Standard_Solutions Sample_Solutions Prepare Sample Solutions Stock_Solutions->Sample_Solutions HPLC_System HPLC System Standard_Solutions->HPLC_System Sample_Solutions->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Reporting Generate Report Data_Analysis->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Impurity_Relationship cluster_reactants Starting Materials cluster_product Main Product cluster_impurities Potential Impurities Isoprene Isoprene API This compound Isoprene->API Diels-Alder Impurity1 Unreacted Isoprene Isoprene->Impurity1 MVK Methyl Vinyl Ketone MVK->API Reaction Impurity2 Unreacted MVK MVK->Impurity2 Impurity3 3-Methylcyclohex-3-en-1-one (Isomer) API->Impurity3 Isomerization

Caption: Logical relationship of this compound and its potential impurities.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control of this compound. The method is simple, rapid, and provides good separation of the main component from its potential process-related impurities. The detailed protocols and data provided herein can be readily implemented in a laboratory setting for the analysis of this important chemical intermediate.

Application Note: Quantification of 4-Methylcyclohex-3-en-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 4-Methylcyclohex-3-en-1-one, a volatile organic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described method employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, ensuring high sensitivity and minimal matrix interference. The subsequent GC-MS analysis provides excellent selectivity and accuracy for the quantification of this compound in various matrices. This protocol is designed to be a valuable resource for researchers in flavor and fragrance analysis, environmental monitoring, and quality control in the pharmaceutical and food industries.

Introduction

This compound (C7H10O, M.W. 110.15 g/mol ) is a cyclic ketone that can be found in various natural and synthetic products.[1] Its accurate quantification is crucial for quality control, safety assessment, and research in diverse fields. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[2][3] This application note provides a comprehensive and robust method for the quantification of this compound.

Experimental Protocol

Sample Preparation (HS-SPME)

This protocol is optimized for the extraction of volatile compounds from a liquid or solid matrix.

Materials:

  • 20 mL headspace vials with screw caps and septa

  • Heater-stirrer or water bath

  • Analytical balance

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Procedure:

  • Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water to aid in the release of volatile compounds.

  • Add a known concentration of the internal standard, 4-(tert-Butyl)cyclohexanone-d9, to each vial. The final concentration of the internal standard should be in the mid-range of the calibration curve.[4]

  • Immediately seal the vial with the screw cap.

  • Place the vial in the heater-stirrer or water bath set at 60°C.

  • Equilibrate the sample for 15 minutes with constant agitation to allow the volatile compounds to partition into the headspace.

  • After equilibration, expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

GC-MS Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3][4]
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
MSD Transfer Line Temp. 280°C[4]
Ion Source Temperature 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, the mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity. Based on the structure of this compound, the following ions are suggested for monitoring. The exact ions should be confirmed by analyzing a standard of the compound.

  • Molecular Ion (M+) : m/z 110

  • Fragment Ions : m/z 82, 67, 41 (These are common fragments for cyclic ketones and should be verified).

Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) at concentrations ranging from the expected limit of quantification to the upper limit of the linear range. Spike each calibration standard with the same concentration of the internal standard as used in the samples.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte for the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for the analysis of similar volatile ketones and should be validated for the specific matrix being analyzed.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Recovery 85 - 115%
Precision (%RSD) < 15%

Experimental Workflow

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample (5g) Add_IS Add Internal Standard (4-(tert-Butyl)cyclohexanone-d9) Sample->Add_IS Seal Seal in Headspace Vial Add_IS->Seal Equilibrate Equilibrate at 60°C for 15 min Seal->Equilibrate SPME HS-SPME Extraction (30 min at 60°C) Equilibrate->SPME GC_Inject Thermal Desorption in GC Inlet SPME->GC_Inject GC_Separation Chromatographic Separation (HP-5MS column) GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

References

The Versatile Synthon: Harnessing 4-Methylcyclohex-3-en-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Methylcyclohex-3-en-1-one, a readily accessible cyclic ketone, is emerging as a versatile and powerful synthon in the organic chemist's toolkit. Its unique structural features, including a reactive enone system and a strategically placed methyl group, provide a gateway to a diverse array of complex molecular architectures. This report details its application in key synthetic transformations, providing researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols.

Key Applications and Synthetic Utility

This compound serves as a valuable precursor in a variety of organic reactions, most notably in the construction of highly functionalized carbocyclic frameworks. Its utility is highlighted in two primary areas: regioselective ene reactions and as a Michael acceptor in conjugate additions. These transformations are pivotal in the synthesis of natural products and biologically active molecules.

Regioselective Ene Reaction with Singlet Oxygen: A Gateway to Hydroxylated Scaffolds

A significant application of this compound is its highly regioselective ene reaction with singlet oxygen to furnish 4-hydroxy-4-methylcyclohex-2-en-1-one. This transformation provides a direct route to a valuable γ-hydroxyenone intermediate, a structural motif present in numerous natural products.

The reaction proceeds with exceptional regioselectivity, driven by the thermodynamic stability of the resulting conjugated α,β-unsaturated system. The subsequent reduction of the intermediate hydroperoxide is achieved under mild conditions, affording the desired product in high yield.

Table 1: Quantitative Data for the Synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one

StepReactantProductYield (%)
1. Acidic Hydrolysis of 4-Methyl-2,5-cyclohexadien-1-one dimethyl ketal4-Methyl-2,5-cyclohexadien-1-one dimethyl ketalThis compound100
2. Photo-oxygenation and ReductionThis compound4-Hydroxy-4-methylcyclohex-2-en-1-one97

Experimental Protocol: Synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one

Part A: Synthesis of this compound

  • To a solution of 4-methyl-2,5-cyclohexadien-1-one dimethyl ketal (0.12 mol) in 150 mL of diethyl ether, add a 2M aqueous solution of oxalic acid (100 mL) at room temperature with magnetic stirring.

  • After the addition is complete (approx. 10 minutes), continue stirring the mixture for 1.5 hours.

  • Separate the organic phase, wash with 150 mL of water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/chloroform, 95:5) to yield this compound as a yellow oil (100% yield).[1]

Part B: Synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one

  • Dissolve this compound in chloroform in a vessel suitable for photo-oxygenation.

  • Add a catalytic amount of a photosensitizer, such as Tetraphenylporphyrin (TPP).

  • Irradiate the solution with a suitable light source while bubbling oxygen through the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, treat the resulting allylic hydroperoxide solution with dimethyl sulfide and a catalytic amount of titanium(IV) isopropoxide under mild conditions to reduce the peroxide.

  • After the reduction is complete, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain 4-hydroxy-4-methylcyclohex-2-en-1-one (97% yield).[1]

Spectroscopic Data for this compound: [1]

  • IR (CHCl₃, cm⁻¹): 2978, 2927, 2876, 1727, 1676, 1472, 1421, 1344, 1268, 1217, 1191, 1093

  • ¹H NMR (200 MHz, CDCl₃, δ): 5.28 (bs, 1H, olefinic), 2.12–2.66 (m, 6H, methylene), 1.62 (s, 3H, CH₃)

  • ¹³C NMR (50 MHz, CDCl₃, δ): 212.2, 136.5, 131.6, 41.4, 40.2, 32.2, 24.7

Spectroscopic Data for 4-Hydroxy-4-methylcyclohex-2-en-1-one: [1]

  • IR (cm⁻¹): 3360 (O-H)

  • ¹H NMR: Shows characteristic signals for the α,β-unsaturated ketone system and the hydroxyl-bearing quaternary center.

  • ¹³C NMR: Confirms the presence of the carbonyl group, the double bond, and the hydroxylated carbon.

Synthesis_Pathway 4-Methyl-2,5-cyclohexadien-1-one_dimethyl_ketal 4-Methyl-2,5-cyclohexadien-1-one dimethyl ketal This compound This compound 4-Methyl-2,5-cyclohexadien-1-one_dimethyl_ketal->this compound Oxalic Acid, H2O Allylic_Hydroperoxide Allylic Hydroperoxide Intermediate This compound->Allylic_Hydroperoxide 1O2, TPP, hν 4-Hydroxy-4-methylcyclohex-2-en-1-one 4-Hydroxy-4-methylcyclohex-2-en-1-one Allylic_Hydroperoxide->4-Hydroxy-4-methylcyclohex-2-en-1-one DMS, Ti(OiPr)4

Caption: Synthetic pathway to 4-hydroxy-4-methylcyclohex-2-en-1-one.

Michael Addition Reactions: Building Complexity through Conjugate Addition

The enone functionality in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular skeletons.

Potential Nucleophiles for Michael Addition:

  • Organocuprates (Gilman Reagents): These soft nucleophiles are ideal for 1,4-addition to enones, leading to the formation of β-alkylated or β-arylated cyclohexanones.

  • Thiols: The thia-Michael addition is a highly efficient reaction that proceeds under mild conditions to yield β-thio-substituted ketones.

  • Enolates: Stabilized enolates, such as those derived from malonic esters, are effective carbon nucleophiles for the formation of new C-C bonds.

  • Amines: The aza-Michael addition provides a route to β-amino ketones, which are valuable intermediates in the synthesis of alkaloids and other nitrogen-containing compounds.

While specific protocols for the Michael addition to this compound are not extensively documented in readily available literature, general procedures for analogous α,β-unsaturated ketones can be adapted.

General Experimental Workflow for Michael Addition:

Michael_Addition_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve this compound and nucleophile in a suitable solvent. Reaction_Step Add catalyst/base (if required) and stir at the appropriate temperature. Start->Reaction_Step Workup_Step Quench the reaction and perform aqueous workup to isolate the crude product. Reaction_Step->Workup_Step Purification_Step Purify the product by column chromatography, distillation, or recrystallization. Workup_Step->Purification_Step

Caption: General experimental workflow for Michael addition reactions.

Future Outlook

The synthetic potential of this compound is far from fully explored. Its application in asymmetric catalysis, multicomponent reactions, and the synthesis of complex natural products represents a promising avenue for future research. The development of novel synthetic methodologies utilizing this versatile synthon will undoubtedly contribute to advancements in medicinal chemistry and materials science.

For further information and detailed protocols on related reactions, researchers are encouraged to consult the broader literature on α,β-unsaturated ketone chemistry.

References

Application Notes and Protocols: Reaction of 4-Methylcyclohex-3-en-1-one with Singlet Oxygen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one via the photooxygenation of 4-methylcyclohex-3-en-1-one with singlet oxygen. This reaction is a key step in the synthesis of various biologically active compounds and natural products. The protocols provided herein are based on established laboratory procedures and include methods for the generation of singlet oxygen, the ene reaction, and the subsequent reduction of the resulting hydroperoxide.

Introduction

The reaction of singlet oxygen with alkenes, particularly the Schenck ene reaction, is a powerful method for the specific oxidation of organic molecules.[1] In the case of this compound, the reaction proceeds with high regioselectivity to yield 4-hydroperoxy-4-methylcyclohex-2-en-1-one. This intermediate is then readily reduced to the more stable and synthetically versatile 4-hydroxy-4-methylcyclohex-2-en-1-one. This γ-hydroxycyclohexenone derivative serves as a valuable synthon in the preparation of various complex molecules, including compactin and kessane.[2] Furthermore, 4-hydroxy-4-methylcyclohex-2-en-1-one is a naturally occurring volatile compound found in some essential oils and is used as an additive in food and cosmetics.[2][3]

Reaction Pathway

The overall transformation involves a two-step process. First, this compound undergoes an ene reaction with singlet oxygen, which is generated in situ via a photosensitizer. This step forms a hydroperoxide intermediate. The second step involves the reduction of this hydroperoxide to the corresponding alcohol.

Reaction_Pathway cluster_0 Step 1: Photooxygenation cluster_1 Step 2: Reduction 4_Methylcyclohex_3_en_1_one This compound Hydroperoxide 4-Hydroperoxy-4-methylcyclohex-2-en-1-one 4_Methylcyclohex_3_en_1_one->Hydroperoxide + ¹O₂ (ene reaction) Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->Hydroperoxide Hydroperoxide_ref 4-Hydroperoxy-4-methylcyclohex-2-en-1-one Reducing_Agent Reducing Agent (e.g., Dimethyl Sulfide) Final_Product 4-Hydroxy-4-methylcyclohex-2-en-1-one Reducing_Agent->Final_Product Hydroperoxide_ref->Final_Product

Caption: Overall reaction pathway for the synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
This compoundC₇H₁₀O110.15-[2]
4-Hydroxy-4-methylcyclohex-2-en-1-oneC₇H₁₀O₂126.1597[2]

Experimental Protocols

Materials and Equipment
  • Reactants: this compound, Chloroform (CHCl₃), Tetraphenylporphyrin (TPP), Dimethyl sulfide (DMS), Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Equipment: Photochemical reactor with a 500W projector lamp, round-bottom flask, magnetic stirrer, oxygen cylinder with a regulator and diffuser, standard laboratory glassware, column chromatography setup, rotary evaporator, NMR spectrometer, IR spectrometer.

Protocol 1: Photooxygenation of this compound

This protocol describes the formation of the hydroperoxide intermediate.

experimental_workflow_1 start Start dissolve Dissolve this compound (2g) and TPP (50mg) in Chloroform (150ml) start->dissolve irradiate Irradiate with 500W projector lamp dissolve->irradiate oxygen Continuously bubble dry oxygen through the solution irradiate->oxygen monitor Monitor reaction progress (e.g., by TLC) oxygen->monitor end Proceed to Reduction monitor->end

Caption: Experimental workflow for the photooxygenation step.

Procedure:

  • In a photochemical reactor vessel, dissolve 2 g (18.2 mmol) of this compound and 50 mg of tetraphenylporphyrin (TPP) in 150 ml of chloroform.[2]

  • While stirring the solution, continuously pass a slow stream of dry oxygen through the mixture.

  • Irradiate the solution using a 500 W projector lamp at room temperature.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is reported to form the allylic hydroperoxide as the sole product.[2]

  • Upon completion, the crude solution containing 4-hydroperoxy-4-methylcyclohex-2-en-1-one can be used directly in the next step.

Protocol 2: Reduction of 4-Hydroperoxy-4-methylcyclohex-2-en-1-one

This protocol details the conversion of the hydroperoxide to the final alcohol product.

Procedure:

  • To the crude reaction mixture from the photooxygenation step, add dimethyl sulfide and titanium(IV) isopropoxide.[2]

  • Stir the reaction mixture at room temperature. The reduction is typically rapid.

  • After the reduction is complete (as monitored by TLC or other appropriate methods), quench the reaction carefully.

  • Perform an aqueous work-up. The organic phase should be separated, washed with water, and dried over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography on silica gel to yield pure 4-hydroxy-4-methylcyclohex-2-en-1-one.[2] This step has been reported to yield the product in 97% yield.[2]

Characterization Data

The following spectroscopic data has been reported for the starting material and the intermediate product[2]:

This compound:

  • IR (CHCl₃): 2978, 2927, 2876, 1727, 1676, 1472, 1421, 1344, 1268, 1217, 1191, 1093 cm⁻¹

  • ¹H NMR (200 MHz, CDCl₃): δ 5.28 (bs, olefin, 1H), 2.12–2.66 (m, methylene, 6H), 1.62 (s, CH₃, 3H)

  • ¹³C NMR (50 MHz, CDCl₃): δ 212.2, 136.5, 131.6, 41.4, 40.2, 32.2, 24.7

4-Hydroperoxy-4-methylcyclohex-2-en-1-one:

  • IR: A notable bond at 3360 cm⁻¹ for the hydroperoxy group.

Applications in Drug Development and Synthesis

4-Hydroxy-4-methylcyclohex-2-en-1-one is a versatile building block in organic synthesis. Its utility is highlighted by its application as a key intermediate in the synthesis of various biologically important molecules.[2][3] The presence of multiple functional groups—a ketone, a hydroxyl group, and a double bond—allows for a wide range of chemical transformations. This makes it a valuable precursor for the construction of complex carbocyclic frameworks found in many natural products and pharmaceutical agents. For instance, it has been utilized in synthetic routes towards compactin, a member of the statin class of cholesterol-lowering drugs, and in the synthesis of dienedynes and other diverse carbocycles.[2] Its role as a chiral building block further extends its applicability in asymmetric synthesis.

Safety Precautions

  • Photooxygenation reactions should be carried out in a well-ventilated fume hood.

  • The lamp used for irradiation generates significant heat and UV light; appropriate shielding and cooling should be in place.

  • Organic peroxides, such as the hydroperoxide intermediate, can be explosive. Handle with care and avoid heating or subjecting to shock.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Stereoselective Reduction of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of cyclic ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures with defined three-dimensional orientations. The resulting stereoisomeric alcohols often exhibit distinct biological activities, making the control of stereochemistry a critical aspect in drug discovery and development. 4-Methylcyclohex-3-en-1-one is a versatile building block, and its reduction can lead to two diastereomeric allylic alcohols: cis-4-methylcyclohex-3-en-1-ol and trans-4-methylcyclohex-3-en-1-ol. The ability to selectively synthesize one diastereomer over the other is essential for accessing specific target molecules and for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the diastereoselective reduction of this compound, outlining methods to selectively favor the formation of either the cis or trans diastereomer. The methodologies are based on well-established principles of steric approach control, employing both non-bulky and bulky hydride reducing agents.

Principles of Diastereoselective Reduction of 4-Substituted Cyclohexenones

The stereochemical outcome of the hydride reduction of 4-substituted cyclohexenones is primarily governed by the trajectory of the incoming hydride nucleophile. The two main approaches are axial and equatorial attack on the carbonyl carbon.

  • Axial Attack: With small, unhindered hydride reagents such as sodium borohydride (NaBH₄), the nucleophile preferentially attacks from the axial face. This trajectory is favored as it avoids torsional strain with the adjacent equatorial hydrogens on the ring. Axial attack leads to the formation of the equatorial alcohol, which is generally the thermodynamically more stable product. In the case of this compound, this corresponds to the trans isomer.

  • Equatorial Attack: With bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), the axial approach is sterically hindered by the axial hydrogens at the C3 and C5 positions.[1] Consequently, the bulky nucleophile is forced to attack from the more open equatorial face.[2] This equatorial attack results in the formation of the axial alcohol, which is often the thermodynamically less stable, or kinetic, product. For this compound, this corresponds to the cis isomer.

The choice of reducing agent is therefore critical in directing the stereochemical outcome of the reduction.

Data Presentation

Reducing AgentPredominant AttackExpected Major IsomerExpected Diastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)Axialtrans-4-Methylcyclohex-3-en-1-ol~2.4 : 1
Sodium Borohydride / CeCl₃ (Luche Reduction)Axialtrans-4-Methylcyclohex-3-en-1-ol>16 : 1
L-Selectride®Equatorialcis-4-Methylcyclohex-3-en-1-ol1 : >20

Experimental Protocols

Protocol 1: Diastereoselective Reduction with Sodium Borohydride and Cerium(III) Chloride (Luche Reduction) to Yield trans-4-Methylcyclohex-3-en-1-ol

This protocol utilizes the Luche reduction conditions, which are highly effective for the 1,2-reduction of α,β-unsaturated ketones and promote axial attack of the hydride, leading to the trans alcohol with high selectivity.[3][4]

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol to achieve a 0.4 M solution with respect to the ketone.

  • Stir the mixture at room temperature for 10-15 minutes until the cerium salt is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. Gas evolution may be observed.

  • Continue stirring the reaction mixture at 0 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure trans-4-methylcyclohex-3-en-1-ol.

Protocol 2: Diastereoselective Reduction with L-Selectride® to Yield cis-4-Methylcyclohex-3-en-1-ol

This protocol employs the sterically hindered hydride source L-Selectride® to favor equatorial attack, leading to the selective formation of the cis alcohol.[1][5]

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in Tetrahydrofuran (THF))

  • Anhydrous THF

  • Methanol (MeOH)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a rubber septum

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add anhydrous THF to the flask, followed by this compound (1.0 eq) to make a 0.2 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure cis-4-methylcyclohex-3-en-1-ol.

Visualizations

Stereoselective_Reduction start This compound l_selectride L-Selectride® (Bulky Hydride) nabh4 NaBH₄ / CeCl₃ (Small Hydride) cis_product cis-4-Methylcyclohex-3-en-1-ol (Axial OH) trans_product trans-4-Methylcyclohex-3-en-1-ol (Equatorial OH) l_selectride->cis_product Equatorial Attack nabh4->trans_product Axial Attack Experimental_Workflow setup Reaction Setup (Flask, Solvent, Ketone) reagent Addition of Reducing Agent (e.g., NaBH₄ or L-Selectride®) at controlled temperature setup->reagent reaction Stir Reaction Mixture (Monitor by TLC) reagent->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS for d.r.) purification->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methylcyclohex-3-en-1-one synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Robinson Annulation and the Diels-Alder reaction.

Issue 1: Low Yield in Robinson Annulation

Question: My Robinson annulation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Potential Causes and Solutions:

Low yields in the Robinson annulation can stem from several factors, including suboptimal reaction conditions, side reactions, and incomplete conversion. Here are key areas to troubleshoot:

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the Robinson annulation. The reaction involves a Michael addition followed by an intramolecular aldol condensation, and each step has its own optimal conditions.

    • Base Selection: The base is crucial for the initial deprotonation to form the enolate. Common bases include sodium hydroxide, potassium hydroxide, sodium ethoxide, and potassium tert-butoxide. The strength and steric bulk of the base can influence the reaction rate and selectivity.

    • Solvent Effects: The solvent can influence the stereochemical outcome of the reaction. For instance, changing the solvent from dioxane to DMSO has been shown to affect the stereochemistry of the cyclization step.[1]

    • Temperature Control: While heating is often required to drive the aldol condensation and subsequent dehydration, excessive heat can lead to side product formation. It is advisable to monitor the reaction progress closely and maintain the temperature within the optimal range for the specific conditions used.

  • Side Reactions: The primary side reactions in a Robinson annulation include polymerization of the methyl vinyl ketone and self-condensation of the starting ketone.

    • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially under basic conditions. To mitigate this, freshly distilled MVK should be used. Alternatively, a precursor to MVK, such as a β-chloroketone, can be used to generate the α,β-unsaturated ketone in situ, thus keeping its concentration low and reducing polymerization.[2]

    • Isolating the Michael Adduct: To avoid unwanted side reactions between the initial enolate and the final cyclohexenone product, the Michael adduct can be isolated first and then cyclized in a separate step. This two-step approach often leads to higher overall yields.[1]

  • Incomplete Conversion: If the reaction does not go to completion, consider extending the reaction time or adjusting the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Experimental Protocol: Base-Catalyzed Robinson Annulation

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone (e.g., acetone or a substituted derivative) in a suitable solvent such as ethanol.

  • Addition of Base: Add the chosen base (e.g., sodium ethoxide) to the solution and stir.

  • Addition of Methyl Vinyl Ketone: Slowly add freshly distilled methyl vinyl ketone to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 5% hydrochloric acid).

  • Extraction: Remove the solvent under reduced pressure. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. Purify the crude product by vacuum distillation or column chromatography.[3]

Data Presentation: Impact of Reaction Conditions on Robinson Annulation Yield

EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaOH (1.1)EthanolReflux6Moderate
2KOH (1.1)MethanolReflux8Moderate-High
3NaOEt (1.0)Ethanol2524High
4K-t-BuO (1.0)t-BuOHReflux4High

Note: Yields are generalized from literature and can vary based on specific substrates and reaction scales.

Logical Relationship: Troubleshooting Low Yield in Robinson Annulation

troubleshooting_robinson start Low Yield in Robinson Annulation check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_side_reactions Investigate Side Reactions (Polymerization, Self-condensation) start->check_side_reactions check_conversion Check for Incomplete Conversion start->check_conversion sub_conditions Optimize Base/Solvent/Temp (see Table 1) check_conditions->sub_conditions sub_side_reactions Use Fresh MVK or Precursor Isolate Michael Adduct check_side_reactions->sub_side_reactions sub_conversion Increase Reaction Time Monitor by TLC/GC check_conversion->sub_conversion end Improved Yield sub_conditions->end sub_side_reactions->end sub_conversion->end

Caption: Troubleshooting decision tree for low yield in Robinson annulation.

Issue 2: Low Yield and Poor Regioselectivity in Diels-Alder Synthesis

Question: I am attempting to synthesize this compound via a Diels-Alder reaction between isoprene and methyl vinyl ketone, but I'm getting a low yield and a mixture of regioisomers. How can I improve this?

Potential Causes and Solutions:

The Diels-Alder reaction is a powerful tool for forming six-membered rings, but its efficiency and selectivity can be influenced by several factors.

  • Reactant Purity: The purity of the diene (isoprene) and the dienophile (methyl vinyl ketone) is crucial. Impurities can inhibit the reaction or lead to side products. It is recommended to use freshly distilled reactants.[4]

  • Reaction Temperature: While the Diels-Alder reaction is a thermal cycloaddition, excessive heat can promote the retro-Diels-Alder reaction, leading to the decomposition of the product. Conversely, a temperature that is too low may result in a slow reaction rate and incomplete conversion.[4]

  • Polymerization: Both isoprene and methyl vinyl ketone can polymerize, especially at higher temperatures. The addition of a polymerization inhibitor, such as hydroquinone, can help to suppress this side reaction.[4]

  • Regioselectivity: The reaction between an unsymmetrical diene like isoprene and an unsymmetrical dienophile like methyl vinyl ketone can yield two primary regioisomers: the "para" (4-methyl) and "meta" (3-methyl) products. The formation of the 4-methyl isomer is generally favored due to electronic and steric effects.[5]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve both the reaction rate and the regioselectivity of the Diels-Alder reaction. Lewis acids coordinate to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive. This coordination also enhances the regioselectivity, favoring the formation of the desired 4-methyl isomer.[4]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Freshly distill isoprene and methyl vinyl ketone immediately before use. Use anhydrous solvents.[4]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chosen anhydrous solvent and the Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) under a nitrogen atmosphere. Cool the mixture to the desired reaction temperature (e.g., 0 °C).[4]

  • Addition of Reactants: Add the freshly distilled isoprene to the reaction flask. Dissolve the freshly distilled methyl vinyl ketone in the anhydrous solvent in the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes.[4]

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC until the starting materials are consumed.[4]

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated sodium bicarbonate solution). Caution: The quenching of Lewis acids can be highly exothermic. Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[4]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.[4]

Data Presentation: Effect of Lewis Acid Catalysts on Diels-Alder Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (para:meta)
None (Thermal)Toluene110244570:30
AlCl₃Dichloromethane029095:5
SnCl₄Dichloromethane038592:8
ZnCl₂Diethyl Ether2567888:12

Note: Data is compiled from various sources and represents typical outcomes.

Experimental Workflow: Diels-Alder Synthesis

diels_alder_workflow start Start prep Preparation (Dry Glassware, Distill Reagents) start->prep setup Reaction Setup (Inert Atmosphere, Add Solvent & Catalyst) prep->setup addition Addition of Reactants (Isoprene, then dropwise MVK) setup->addition reaction Reaction (Stir at set temperature, Monitor) addition->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Distillation or Chromatography) workup->purification end Pure this compound purification->end

Caption: General experimental workflow for the Diels-Alder synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing this compound: Robinson Annulation or Diels-Alder?

A1: Both the Robinson annulation and the Diels-Alder reaction are effective methods for synthesizing this compound. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the specific equipment available. The Diels-Alder reaction, particularly when catalyzed by a Lewis acid, often offers higher regioselectivity for the desired 4-methyl isomer. The Robinson annulation is a classic and robust method but may require more careful optimization to control side reactions.

Q2: How can I purify the final product, this compound?

A2: The most common methods for purifying this compound are fractional distillation and column chromatography.

  • Fractional Distillation: This method is effective for separating the product from impurities with different boiling points. It is particularly useful for larger-scale purifications.[6]

  • Column Chromatography: For smaller scales or to separate impurities with similar boiling points, column chromatography on silica gel is a good option. A common eluent system is a mixture of hexanes and ethyl acetate.[7]

Q3: What are the key spectroscopic features of this compound?

A3: The structure of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect signals for the vinylic proton, the methyl group protons, and the methylene protons of the cyclohexene ring.

  • ¹³C NMR: Key signals will include those for the carbonyl carbon, the two vinylic carbons, and the aliphatic carbons of the ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene.

Q4: What are some common impurities I might see in my final product?

A4: Common impurities depend on the synthetic route used.

  • Robinson Annulation: Unreacted starting materials, the intermediate Michael adduct, and polymers of methyl vinyl ketone.

  • Diels-Alder Reaction: The 3-methyl regioisomer, unreacted starting materials, and polymers of isoprene or methyl vinyl ketone.[4]

Spectroscopic Data for this compound

TechniqueKey Peaks/Signals
¹H NMR (CDCl₃) δ 5.35 (s, 1H), 2.40-2.30 (m, 4H), 1.95 (s, 3H), 1.85-1.75 (m, 2H)
¹³C NMR (CDCl₃) δ 199.0, 137.5, 122.0, 37.5, 30.5, 27.0, 23.5
IR (neat) ν 2920, 1715 (C=O), 1670 (C=C) cm⁻¹

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

References

side reactions and by-product formation in Diels-Alder synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and by-product formation in Diels-Alder synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Diels-Alder reactions.

Issue 1: Low or No Product Yield

Q: My Diels-Alder reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Diels-Alder reaction can stem from several factors, ranging from reactant quality to reaction conditions. Here's a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Poor Quality of Diene: Highly reactive dienes like cyclopentadiene can dimerize upon standing. This dimerization reduces the concentration of the monomeric diene available for the desired reaction.

    • Solution: Dienes such as cyclopentadiene should be freshly prepared by "cracking" the dicyclopentadiene dimer via a retro-Diels-Alder reaction before use. This is typically achieved by heating the dimer and distilling the more volatile monomer.[1]

  • Unfavorable Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. If the s-cis conformation is sterically hindered or energetically unfavorable, the reaction rate will be significantly reduced.[2]

    • Solution: If possible, choose a diene that is locked in the s-cis conformation, such as a cyclic diene. For acyclic dienes, increasing the reaction temperature can sometimes provide the necessary energy to overcome the rotational barrier to the s-cis conformation.

  • Poor Dienophile Reactivity: The reactivity of the dienophile is crucial. Dienophiles with electron-withdrawing groups (EWGs) are generally more reactive in normal-demand Diels-Alder reactions.[2][3]

    • Solution: If your dienophile is not sufficiently reactive, consider using a dienophile with stronger EWGs. Alternatively, a Lewis acid catalyst can be used to increase the electrophilicity of the dienophile.

  • Reversible Reaction (Retro-Diels-Alder): At elevated temperatures, the Diels-Alder reaction can be reversible, leading to the decomposition of the product back to the starting materials. This is known as the retro-Diels-Alder reaction.[4][5]

    • Solution: Monitor your reaction over time. If you observe product formation followed by its disappearance, a retro-Diels-Alder reaction is likely occurring. Running the reaction at the lowest possible temperature that allows for a reasonable conversion rate can minimize this. This may require longer reaction times.[4]

  • Polymerization of Reactants: Highly reactive dienes or dienophiles can undergo polymerization, especially at higher concentrations or temperatures.

    • Solution: Lower the reaction temperature and/or dilute the reaction mixture. Adding a radical inhibitor can also prevent polymerization if a free-radical pathway is suspected.

Issue 2: Poor Endo/Exo Selectivity

Q: My reaction is producing a mixture of endo and exo isomers, and I need to improve the selectivity. What factors influence this, and how can I control it?

A: The formation of endo and exo diastereomers is common in Diels-Alder reactions involving cyclic dienes. The endo product is often the kinetically favored product, while the exo product is typically more thermodynamically stable.[6][7]

Factors Influencing Endo/Exo Selectivity and Strategies for Control:

  • Temperature:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the faster-forming endo product is typically favored. At higher temperatures, the reaction can become reversible (via retro-Diels-Alder), allowing for equilibration to the more stable exo isomer (thermodynamic control).[1]

    • To Favor the Endo Product: Run the reaction at a lower temperature for a longer period.

    • To Favor the Exo Product: If the exo product is desired and thermodynamically more stable, running the reaction at a higher temperature to allow for equilibrium to be established can be effective.

  • Solvent: The polarity of the solvent can influence the transition state energies of the endo and exo pathways, thereby affecting the selectivity.

    • Strategy: Screen a variety of solvents with different polarities to optimize the endo/exo ratio. For example, polar solvents can enhance the endo selectivity in some cases.

  • Lewis Acid Catalysis: Lewis acids can significantly enhance endo/exo selectivity, often favoring the endo product. However, bulky Lewis acids can sterically hinder the endo approach, leading to a preference for the exo product.[8][9]

    • Strategy: Experiment with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) and vary their stoichiometry to find the optimal conditions for your desired isomer. Be aware that bulky Lewis acids like B(C₆F₅)₃ have been shown to favor the exo product.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in a Diels-Alder reaction?

A1: Besides the undesired stereoisomer (exo or endo), the most common by-products include:

  • Diene Dimers: Highly reactive dienes, such as cyclopentadiene, can react with themselves in a Diels-Alder reaction to form dimers (e.g., dicyclopentadiene).[1][10]

  • Polymers: The diene and/or dienophile can undergo polymerization, especially under thermal conditions.

  • Products of Retro-Diels-Alder Reaction: If the reaction is run at high temperatures, the desired product may decompose back to the starting materials or isomerize.[4][5]

Q2: How can I minimize the dimerization of my diene?

A2: To minimize diene dimerization:

  • Use freshly "cracked" diene (if applicable, like cyclopentadiene).

  • Maintain a low concentration of the diene by adding it slowly to the reaction mixture containing the dienophile.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q3: Can Lewis acids cause side reactions?

A3: Yes, while Lewis acids can be beneficial for rate and selectivity, they can also promote side reactions such as:

  • Polymerization: Lewis acids can catalyze the polymerization of alkenes.

  • Rearrangements: The increased electrophilicity of the dienophile can sometimes lead to carbocationic rearrangements.

  • Decomposition: Sensitive functional groups on the reactants or products may be degraded by the Lewis acid. It is crucial to carefully select the Lewis acid and optimize its concentration.

Quantitative Data

Table 1: Effect of Solvent on Endo/Exo Ratio in the Reaction of Cyclopentadiene with Methyl Acrylate

SolventDielectric Constant (ε)Endo/Exo Ratio
n-Hexane1.883.6 : 1
Carbon Tetrachloride2.244.1 : 1
Benzene2.284.5 : 1
Diethyl Ether4.344.8 : 1
Chloroform4.819.0 : 1
Dichloromethane8.939.5 : 1
Acetone20.710.5 : 1
Methanol32.719.0 : 1

Note: Data is illustrative and compiled from general trends observed in various studies. Actual ratios can vary with specific reaction conditions.

Table 2: Effect of Lewis Acid on the Reaction of Cyclopentadiene with Methyl Acrylate

Lewis Acid (1 eq.)Temperature (°C)Time (h)Yield (%)Endo/Exo Ratio
No Catalyst2524454 : 1
BF₃·OEt₂038519 : 1
AlCl₃-2019224 : 1
SnCl₄028816 : 1
ZnCl₂2587510 : 1

Note: Data is illustrative and compiled from general trends observed in various studies. Actual results can vary with specific reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Diene Dimerization (Example: Cyclopentadiene)
  • Preparation of Fresh Cyclopentadiene:

    • Set up a fractional distillation apparatus.

    • Gently heat dicyclopentadiene to its cracking temperature (around 170 °C).

    • Collect the cyclopentadiene monomer by distillation (b.p. 41 °C).

    • Keep the freshly distilled cyclopentadiene on ice and use it immediately.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the dienophile in a suitable solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C).

    • Add the freshly prepared cyclopentadiene dropwise from the addition funnel to the dienophile solution over a period of 1-2 hours.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, proceed with the standard workup and purification procedure.

Protocol 2: Optimizing Endo/Exo Selectivity using a Lewis Acid
  • Reactant and Catalyst Preparation:

    • Dissolve the dienophile in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

  • Addition of Lewis Acid and Diene:

    • Slowly add the Lewis acid (e.g., AlCl₃) to the dienophile solution. Stir for 15-30 minutes to allow for complexation.

    • Add the diene dropwise to the reaction mixture.

  • Reaction and Quenching:

    • Allow the reaction to stir at the low temperature until completion (monitor by TLC or GC-MS).

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated NaHCO₃ solution).

  • Workup and Analysis:

    • Perform an aqueous workup to remove the Lewis acid salts.

    • Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC to determine the endo/exo ratio.[11][12][13]

    • Purify the desired isomer by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield q1 Check Diene Quality (e.g., Dimerization) start->q1 q2 Assess Diene Conformation (s-cis required) start->q2 q3 Evaluate Dienophile Reactivity (EWG present?) start->q3 q4 Consider Retro-Diels-Alder (High Temperature?) start->q4 q5 Check for Polymerization start->q5 s1 Action: Freshly 'crack' diene (e.g., cyclopentadiene) q1->s1 s2 Action: Use cyclic diene or increase temperature q2->s2 s3 Action: Use stronger EWG or add Lewis Acid catalyst q3->s3 s4 Action: Lower reaction temperature and increase reaction time q4->s4 s5 Action: Lower temperature, dilute, or add inhibitor q5->s5

Caption: Troubleshooting workflow for low or no product yield in Diels-Alder reactions.

Endo_Exo_Control cluster_conditions Reaction Conditions start Poor Endo/Exo Selectivity endo Desired: Endo Product (Kinetic Control) start->endo exo Desired: Exo Product (Thermodynamic Control) start->exo temp Temperature endo->temp Optimize solvent Solvent endo->solvent Optimize lewis_acid Lewis Acid endo->lewis_acid Optimize exo->temp Optimize exo->lewis_acid Optimize low_temp Lower Temperature temp->low_temp favors endo high_temp Higher Temperature temp->high_temp favors exo polar_solvent Screen Polar Solvents solvent->polar_solvent can favor endo non_bulky_la Use Non-Bulky Lewis Acid (e.g., AlCl3) lewis_acid->non_bulky_la favors endo bulky_la Use Bulky Lewis Acid (e.g., B(C6F5)3) lewis_acid->bulky_la favors exo

Caption: Factors influencing and controlling endo/exo selectivity in Diels-Alder reactions.

Side_Reactions start Diels-Alder Reactants (Diene + Dienophile) main_reaction Desired Diels-Alder Reaction start->main_reaction Low Temp side_reaction1 Diene Dimerization start->side_reaction1 High Diene Conc. side_reaction2 Polymerization start->side_reaction2 High Temp product Desired Cycloadduct main_reaction->product side_reaction3 Retro-Diels-Alder product->side_reaction3 High Temp byproduct1 Diene Dimer side_reaction1->byproduct1 byproduct2 Polymer side_reaction2->byproduct2 side_reaction3->start Reversion

Caption: Competing reactions and by-product formation pathways in Diels-Alder synthesis.

References

Technical Support Center: Purification of Crude 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Methylcyclohex-3-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and decomposition products. Depending on the synthetic route, these may include the corresponding alcohol (4-methylcyclohexanol), isomeric ketones, and products of over-oxidation or rearrangement. If the synthesis involves an acid-catalyzed dehydration followed by oxidation, residual acid and the intermediate alkene (4-methylcyclohexene) may also be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques are fractional distillation under reduced pressure and column chromatography. Reverse-phase high-performance liquid chromatography (HPLC) can also be used for high-purity isolation, particularly at a smaller scale.

Q3: What is the boiling point of this compound?

A3: The estimated boiling point of this compound is 170-173°C at atmospheric pressure. Distillation should ideally be performed under reduced pressure to prevent thermal decomposition.

Q4: Is this compound sensitive to particular conditions?

A4: Yes, it is noted to be temperature-sensitive. Prolonged heating or exposure to strong acids or bases can lead to decomposition or isomerization. It should be stored at low temperatures, with -20°C being recommended.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Product is decomposing in the distillation flask. The distillation temperature is too high. The compound is temperature-sensitive.Perform the distillation under reduced pressure to lower the boiling point. Ensure the heating mantle is not set too high and that the flask is not heated for an extended period.
Poor separation of impurities. The fractionating column is not efficient enough. The boiling points of the product and impurities are too close.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Optimize the distillation rate to allow for proper equilibration.
Product co-distills with a solvent or impurity. An azeotrope may be forming.Wash the crude product with water or brine to remove any water-soluble impurities before distillation. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
No product is distilling over. The vacuum is too high, causing the boiling point to be below the temperature of the condenser water. The thermometer is placed incorrectly.Adjust the vacuum to achieve a steady distillation at a reasonable temperature. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation on the column. The solvent system is not optimal. The column was not packed properly.Perform thin-layer chromatography (TLC) first to determine the best eluent system. A common system for this compound is a mixture of hexane and chloroform (95:5). Ensure the column is packed uniformly without any air bubbles.
Product is eluting too quickly or too slowly. The eluent is too polar or not polar enough.Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity of the solvent system. If it elutes too slowly, increase the polarity.
Streaking of the product band on the column. The compound is not very soluble in the eluent. The column is overloaded.Choose an eluent in which the compound is more soluble. Do not load too much crude product onto the column.
Product decomposition on silica gel. This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent system. Alternatively, use a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Preparation: Ensure the crude this compound is free of water by drying it with a suitable drying agent (e.g., anhydrous sodium sulfate) and then filtering.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. Use a magnetic stirrer or boiling chips in the distillation flask for smooth boiling.

  • Distillation: Heat the flask gently in a heating mantle. Apply vacuum and collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collection: As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the pure fraction in a clean receiving flask.

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Storage: Store the purified product at -20°C.

Protocol 2: Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/chloroform 95:5) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Storage: Store the purified product at -20°C.

Data Summary

Property Value Reference
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Boiling Point (est.) 170 °C
Density 0.9551 g/cm³
Refractive Index 1.4652
Storage Temperature -20°C
Appearance Clear Colourless to Pale Yellow Oil
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Method cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation Thermal Separation Chromatography Column Chromatography Crude_Product->Chromatography Adsorption Separation Purity_Check Purity Check (GC/HPLC/NMR) Distillation->Purity_Check Chromatography->Purity_Check Purity_Check->Distillation If Impure Purity_Check->Chromatography If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Decomposition Product Decomposing? Poor_Separation Poor Separation? Decomposition->Poor_Separation No Reduce_Pressure Reduce Pressure Decomposition->Reduce_Pressure Yes No_Distillate No Distillate? Poor_Separation->No_Distillate No Better_Column Use More Efficient Column Poor_Separation->Better_Column Yes Check_Vacuum Check Vacuum & Thermometer No_Distillate->Check_Vacuum Yes

Caption: Troubleshooting logic for fractional distillation.

challenges in the scale-up of 4-Methylcyclohex-3-en-1-one production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Methylcyclohex-3-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound, primarily via the Diels-Alder reaction of isoprene and methyl vinyl ketone (MVK).

Problem Potential Cause Recommended Solution
Low to no product formation 1. Impure Reactants: Isoprene and MVK can contain inhibitors or byproducts that interfere with the reaction. MVK is also prone to polymerization.1. Reactant Purification: Ensure both isoprene and methyl vinyl ketone are freshly distilled before use. Store purified MVK with an inhibitor like hydroquinone and keep it refrigerated.
2. Incorrect Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder).[1] Low temperatures can lead to very slow reaction rates.2. Temperature Optimization: For thermal reactions, a temperature range of 100-150°C is typical. For catalyzed reactions, lower temperatures (even room temperature) can be effective.[2] Start with a lower temperature and monitor for product formation.
3. Inactive Catalyst: If using a Lewis acid catalyst, it may have been deactivated by moisture.3. Catalyst and Reaction Environment: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Polymerization of Reaction Mixture 1. High Concentration of MVK: MVK can readily polymerize, especially at elevated temperatures.1. Slow Addition of Dienophile: Add the methyl vinyl ketone (dienophile) slowly to the isoprene (diene) over a period of 30-60 minutes to maintain a low concentration of MVK in the reaction mixture.[2]
2. High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization.2. Temperature Control: Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.
Poor Regioselectivity (Formation of 3-Methylcyclohex-3-en-1-one) 1. Thermal Reaction Conditions: The uncatalyzed Diels-Alder reaction between isoprene and MVK can lead to a mixture of regioisomers.1. Use of a Lewis Acid Catalyst: Lewis acids coordinate to the carbonyl oxygen of MVK, which can enhance the regioselectivity towards the desired 4-methyl isomer.
Difficulties in Product Isolation and Purification 1. Formation of High-Boiling Byproducts: Side reactions can lead to impurities with boiling points close to the product.1. Optimized Work-up and Distillation: After quenching the reaction, wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.[3] Purify the crude product via vacuum distillation to separate the product from high-boiling impurities at a lower temperature, preventing degradation.[4]
2. Thermal Degradation during Distillation: The product may be sensitive to high temperatures during atmospheric distillation.2. Vacuum Distillation: Employ vacuum distillation to lower the boiling point of this compound and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Reaction and Scale-Up

  • Q1: What are the primary challenges when scaling up the Diels-Alder reaction for this compound production? A1: The main challenges include:

    • Heat Management: The Diels-Alder reaction is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more difficult and increasing the risk of a thermal runaway.

    • Mixing: Ensuring homogeneous mixing of reactants is crucial for consistent reaction rates and to avoid localized "hot spots" that can lead to side reactions or polymerization.

    • Safety: Handling large quantities of flammable and toxic reactants like isoprene and methyl vinyl ketone requires stringent safety protocols and specialized equipment.

    • Downstream Processing: Isolating and purifying large volumes of the product can be challenging, often requiring large-scale distillation units.

  • Q2: How can I manage the exothermicity of the reaction at a larger scale? A2: Several strategies can be employed:

    • Controlled Addition: Add one of the reactants (typically the more reactive one, MVK) slowly to control the rate of reaction and heat generation.

    • Efficient Cooling: Use a reactor with a high heat transfer coefficient and a powerful cooling system.

    • Solvent Choice: Select a solvent with a good heat capacity to absorb the heat generated.

    • Continuous Flow Chemistry: This approach offers a significantly higher surface-area-to-volume ratio, allowing for much more efficient heat removal.[5]

  • Q3: What are the typical yields for this reaction at different scales? A3: While specific data for industrial-scale production of this compound is proprietary, laboratory-scale syntheses can achieve high yields, often exceeding 80-90% under optimized conditions. On a larger scale, maintaining high yields can be challenging due to the factors mentioned above. A well-optimized pilot or industrial process would still aim for yields in a similar range.

Reactants and Reagents

  • Q4: What are the key safety precautions for handling isoprene and methyl vinyl ketone? A4:

    • Isoprene: is extremely flammable and should be handled in a well-ventilated area, away from ignition sources. It is also a suspected carcinogen.[4]

    • Methyl Vinyl Ketone (MVK): is highly flammable, toxic, and a lachrymator (causes tearing). It can be absorbed through the skin. It is also prone to spontaneous polymerization, which can be violent. It should be stored with an inhibitor and kept cool.[6]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.

Purification and Analysis

  • Q5: What is the recommended method for purifying this compound at scale? A5: Vacuum distillation is the preferred method for purifying this compound on a large scale. This technique allows for distillation at a lower temperature, which is crucial to prevent thermal degradation of the product.

  • Q6: How can I monitor the progress of the reaction in real-time during a large-scale run? A6: Process Analytical Technology (PAT) can be implemented for real-time monitoring. Techniques such as in-situ FTIR or Raman spectroscopy can track the concentration of reactants and products, providing real-time data on reaction kinetics and completion. This allows for better process control and can help prevent batch failures.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for the synthesis of this compound and related compounds.

Table 1: Physical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound5259-65-4C₇H₁₀O110.15~171
Isoprene78-79-5C₅H₈68.1234
Methyl Vinyl Ketone78-94-4C₄H₆O70.0981.4

Table 2: Representative Reaction Conditions for Diels-Alder Synthesis (Note: These are generalized conditions based on literature for similar Diels-Alder reactions. Specific parameters should be optimized for each scale.)

ParameterLaboratory Scale (Batch)Pilot/Industrial Scale (Batch)Continuous Flow
Reactant Ratio (Diene:Dienophile) 1:1 to 1.5:11:1 to 1.2:1 (to minimize unreacted dienophile)1:1 to 1.1:1
Temperature (°C) 25 - 150 (depending on catalyst)80 - 120 (optimized for heat transfer)100 - 200 (higher temps possible due to better control)
Pressure AtmosphericAtmospheric to slightly elevatedCan be elevated to keep reactants in the liquid phase
Reaction Time 2 - 24 hours4 - 12 hoursSeconds to minutes (residence time)
Solvent Toluene, Xylene, or solvent-freeToluene or higher boiling point solventsToluene or other suitable solvents
Yield (typical) 80-95%75-90%85-98%

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • Isoprene, freshly distilled

  • Methyl vinyl ketone (MVK), freshly distilled

  • Hydroquinone (inhibitor)

  • Toluene (anhydrous)

  • Lewis Acid (e.g., AlCl₃, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

  • Charge Reactants: Add freshly distilled isoprene (1.2 equivalents) and anhydrous toluene to the flask. If using a catalyst, add it at this stage.

  • Slow Addition: Dissolve freshly distilled methyl vinyl ketone (1.0 equivalent) in anhydrous toluene in the dropping funnel. Add the MVK solution dropwise to the stirred isoprene solution over 30-60 minutes.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Scale-Up Consideration: Pilot Plant Synthesis (Conceptual Protocol)

This conceptual protocol outlines key considerations for scaling up the synthesis to a pilot plant scale (e.g., 50-100 L reactor).

Equipment:

  • Glass-lined or stainless steel reactor (50-100 L) with overhead stirrer, temperature probes, and a jacket for heating/cooling.

  • Addition vessel with a pump for controlled addition of MVK.

  • Condenser for reflux and distillation.

  • Receiving vessels.

Procedure Outline:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reactant Charging: Charge the reactor with isoprene and solvent.

  • Controlled Addition of MVK: Program the addition pump to add the MVK solution at a rate that allows the reactor's cooling system to maintain the desired temperature. The heat of reaction should be calculated beforehand to determine the required cooling capacity.

  • Reaction Monitoring: Monitor the reaction temperature and pressure continuously. Use an in-line PAT tool (e.g., FTIR) to track reactant consumption and product formation in real-time.

  • Quenching and Work-up: Once the reaction is complete, cool the reactor and carefully quench the reaction mixture. The work-up procedure will be similar to the lab scale but will involve larger volumes and potentially phase-separation equipment.

  • Purification: The crude product is transferred to a vacuum distillation unit for purification. The distillation parameters (vacuum level, pot temperature, and head temperature) must be carefully controlled to ensure efficient separation and prevent product degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Distill Isoprene charge Charge Isoprene & Solvent prep1->charge prep2 Distill Methyl Vinyl Ketone add_mvk Slow Addition of MVK Solution prep2->add_mvk setup Reactor Setup (Inert Atmosphere) setup->charge charge->add_mvk react Heat & Stir (Monitor with PAT) add_mvk->react quench Quench Reaction react->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Solvent Removal dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or No Reaction q1 Is the reaction mixture polymerizing? start->q1 sol1 Reduce MVK concentration (slow addition) Lower reaction temperature q1->sol1 Yes q2 Are reactants pure? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Distill isoprene and MVK before use q2->sol2 No q3 Is reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q1 sol3 Adjust temperature (avoid retro-Diels-Alder) Consider using a catalyst q3->sol3 No end_node Improved Yield q3->end_node Yes a3_yes Yes a3_no No sol3->q1

References

optimization of reaction parameters for 4-Methylcyclohex-3-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylcyclohex-3-en-1-one. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two primary and most effective methods for the synthesis of this compound are the Robinson annulation and the Diels-Alder reaction.

  • Robinson Annulation: This method involves a Michael addition of a ketone enolate to methyl vinyl ketone, followed by an intramolecular aldol condensation to form the six-membered ring.

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction typically involves the reaction of isoprene (the diene) with a suitable dienophile, which, after subsequent transformations, yields the desired product.

Q2: Which synthetic route is more suitable for my research?

A2: The choice of synthetic route depends on several factors, including the desired scale of the reaction, available starting materials, and the required purity of the final product.

  • Robinson Annulation is often favored for its efficiency in forming the cyclic ketone in a one-pot reaction, making it suitable for larger-scale synthesis.

  • Diels-Alder Reaction offers good control over regioselectivity and stereoselectivity, which can be advantageous for the synthesis of specific isomers or when high purity is critical.

Q3: What are the common impurities I might encounter, and how can I purify the final product?

A3: Common impurities can include unreacted starting materials, regioisomers (in the case of the Diels-Alder reaction), and byproducts from side reactions such as polymerization. Purification is typically achieved through:

  • Distillation: Effective for separating the product from less volatile impurities.

  • Column Chromatography: A versatile method for separating the desired product from a mixture of isomers and other byproducts. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been reported for the analysis and purification of this compound.

Troubleshooting Guides

Robinson Annulation Route

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Steps
Incomplete Michael Addition Ensure the enolate of the ketone is properly formed. Use a strong, fresh base and anhydrous reaction conditions. Consider pre-forming the enolate before adding methyl vinyl ketone.
Low Conversion in Intramolecular Aldol Condensation The equilibrium of the aldol addition may not favor the product. Heating the reaction mixture can promote the dehydration step, driving the reaction to completion. Ensure the base concentration is sufficient for the intramolecular reaction.
Polymerization of Methyl Vinyl Ketone Methyl vinyl ketone is prone to polymerization. Use freshly distilled methyl vinyl ketone and consider adding a polymerization inhibitor like hydroquinone. Adding the methyl vinyl ketone slowly to the reaction mixture can also minimize this side reaction.
Side Reactions Other enolizable positions on the starting materials can lead to undesired products. Carefully select starting materials and reaction conditions to favor the desired reaction pathway.

Problem 2: Formation of multiple products.

Possible Cause Troubleshooting Steps
Multiple Enolization Sites If the starting ketone has multiple alpha-hydrogens, different enolates can form, leading to a mixture of products. Use a ketone with a single, more acidic alpha-proton to improve selectivity.
Intermolecular Aldol Reactions If the concentration of reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction at a lower concentration.
Diels-Alder Reaction Route

Problem 1: Low yield of the desired product.

Possible Cause Troubleshooting Steps
Low Reactivity of Dienophile/Diene Use a Lewis acid catalyst to activate the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile can increase the reaction rate.
Retro-Diels-Alder Reaction The Diels-Alder reaction is reversible. If the reaction temperature is too high, the equilibrium may shift back towards the starting materials. Optimize the reaction temperature to favor product formation.
Polymerization of Reactants Dienes and dienophiles can undergo polymerization, especially at elevated temperatures. Use freshly distilled reactants and consider adding a polymerization inhibitor.

Problem 2: Poor Regio- or Stereoselectivity.

Possible Cause Troubleshooting Steps
Formation of Undesired Regioisomer The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. The use of a Lewis acid catalyst can often enhance the desired regioselectivity.
Formation of Exo/Endo Isomers The stereochemical outcome is influenced by kinetic versus thermodynamic control. Lower reaction temperatures generally favor the formation of the kinetically favored endo product.
Loss of Stereochemistry Ensure the stereochemistry of the starting materials is maintained throughout the reaction by using appropriate reaction conditions and purification methods.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of this compound and related compounds.

Table 1: Effect of Catalyst on Robinson Annulation Yield
CatalystSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)
PS(l-Val-DPEN) (30 mol%)ChalconeAcetoneToluene756-10
PS(l-Val-DPEN) (30 mol%)(NO₂,H)-chalconeAcetoneToluene7555
Table 2: Effect of Catalyst on Diels-Alder Reaction Yield
Catalyst (mol%)DieneDienophileSolventTemperature (°C)Yield (%)
Amine Salt 7 (5)CyclopentadieneCinnamaldehydeNot SpecifiedNot Specified99
Amine Salt 7 (5)1,3-DiphenylisobenzofuranCinnamaldehydeNot SpecifiedNot Specified75
Amine Salt 7 (5)CyclohexadieneCinnamaldehydeNot SpecifiedNot Specified82

Experimental Protocols

Detailed Methodology for Robinson Annulation

This protocol is a general procedure for the Robinson annulation to synthesize a cyclohexenone derivative.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Methyl vinyl ketone (freshly distilled)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone and anhydrous ethanol.

  • Base Addition: Slowly add the base to the stirred solution at room temperature.

  • Michael Addition: Add methyl vinyl ketone dropwise to the reaction mixture. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature or with gentle heating. Monitor the progress of the Michael addition by TLC or GC.

  • Intramolecular Aldol Condensation: Once the Michael addition is complete, heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Detailed Methodology for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general procedure for the Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • Diene (e.g., isoprene, freshly distilled)

  • Dienophile (e.g., acrolein, freshly distilled)

  • Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Reactant Addition: Add the diene to the cooled catalyst solution. Dissolve the dienophile in the anhydrous solvent and add it to the dropping funnel. Add the dienophile solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Quenching: Slowly add the quenching solution to the reaction mixture. Caution: The quenching of Lewis acids can be highly exothermic.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

Robinson_Annulation_Workflow start Start: Ketone & MVK michael Michael Addition (Base Catalyst) start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation (Heat) diketone->aldol hydroxyketone β-Hydroxy Ketone aldol->hydroxyketone dehydration Dehydration hydroxyketone->dehydration product This compound dehydration->product

Caption: Workflow for the Robinson Annulation Synthesis.

Diels_Alder_Troubleshooting problem Low Yield or Selectivity cause1 Low Reactivity problem->cause1 cause2 Side Reactions (e.g., Polymerization) problem->cause2 cause3 Poor Regio/Stereo Control problem->cause3 solution1a Use Lewis Acid Catalyst cause1->solution1a solution1b Optimize Reactant Electronics cause1->solution1b solution2a Use Freshly Distilled Reactants cause2->solution2a solution2b Add Polymerization Inhibitor cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Use Chiral Catalyst for Stereoselectivity cause3->solution3b

Caption: Troubleshooting Logic for Diels-Alder Reactions.

mitigating polymerization of acrolein in 4-Methylcyclohex-3-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the polymerization of acrolein during the synthesis of 4-Methylcyclohex-3-en-1-one.

Troubleshooting Guide: Acrolein Polymerization

Uncontrolled polymerization of acrolein is a common challenge in the Diels-Alder synthesis of this compound, leading to decreased yield and purification difficulties. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Rapid formation of a white or yellowish precipitate (polymer) upon addition of acrolein or during the reaction.

Potential Cause Recommended Action Expected Outcome
Presence of Peroxides in Acrolein Acrolein can form explosive peroxides over time, which can initiate polymerization. Before use, and especially after prolonged storage, test for peroxides using peroxide test strips. If peroxides are present, purify the acrolein by distillation, ensuring the distillation apparatus is properly set up to avoid concentrating peroxides. Crucially, never distill to dryness. Removal of peroxides will prevent a major source of radical initiation, significantly reducing the likelihood of polymerization.
High Reaction Temperature The Diels-Alder reaction is exothermic, and excessive heat can accelerate the rate of acrolein polymerization.Maintain the reaction temperature within the optimal range for the specific protocol (typically between room temperature and gentle heating). Use an ice bath to control the initial exothermic reaction upon mixing the reactants.
Presence of Light Acrolein is sensitive to light, which can induce polymerization.[1]Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil or using an amber-colored flask.[1]
Presence of Acidic or Basic Impurities Acidic or basic impurities can catalyze the polymerization of acrolein.Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled and neutralized acrolein. If necessary, pass the acrolein through a short column of neutral alumina before use.
Inadequate Inhibition Commercially available acrolein often contains a stabilizer, but its concentration may be insufficient for the reaction conditions, or it may have been removed during purification.Add a polymerization inhibitor to the reaction mixture. Hydroquinone and phenothiazine are commonly used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the white solid forming in my reaction flask?

A1: The white or yellowish solid is most likely polyacrolein, a polymer formed from the self-addition of acrolein molecules. This is a common side reaction that competes with the desired Diels-Alder reaction.

Q2: How can I purify my acrolein before use?

A2: Acrolein should be freshly distilled under a dry, inert atmosphere (e.g., nitrogen or argon) before use. It is crucial to add a polymerization inhibitor, such as a small amount of hydroquinone, to the distillation flask and the receiving flask to prevent polymerization during heating.[1] Never distill to dryness , as this can concentrate potentially explosive peroxides.

Q3: What are the most effective polymerization inhibitors for this reaction, and what concentrations should I use?

A3: Hydroquinone and phenothiazine are effective radical inhibitors. While precise optimal concentrations can be reaction-specific, a general guideline is to use:

  • Hydroquinone: 100-200 ppm (parts per million) relative to the mass of acrolein.

  • Phenothiazine: 100-250 ppm relative to the mass of acrolein. Phenothiazine is often used for inhibiting polymerization at higher temperatures.

It is advisable to start with a lower concentration and optimize based on the reaction scale and conditions.

Q4: Can I use a Lewis acid to catalyze the Diels-Alder reaction, and will it affect polymerization?

A4: Yes, Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) can be used to accelerate the Diels-Alder reaction and improve its regioselectivity. However, some Lewis acids can also promote acrolein polymerization. If you choose to use a Lewis acid, it is essential to carefully control the reaction temperature and consider using a slightly higher concentration of polymerization inhibitor.

Q5: My reaction still shows some polymer formation even with an inhibitor. What else can I do?

A5: If polymerization persists, consider the following:

  • Slow Addition: Add the acrolein to the reaction mixture slowly and dropwise, especially at the beginning of the reaction, to maintain a low instantaneous concentration.

  • Solvent Choice: Use a dry, non-polar solvent. Protic solvents can sometimes contribute to polymerization pathways.

  • Purity of Isoprene: Ensure the isoprene is also free of peroxides, as they can act as initiators. Freshly distilling the isoprene is recommended.

Data Presentation

Table 1: Common Polymerization Inhibitors for Acrolein

InhibitorTypical Concentration Range (ppm)Mechanism of ActionKey Considerations
Hydroquinone 100 - 200Radical ScavengerEffective at moderate temperatures. Often pre-mixed in commercial acrolein.
Phenothiazine 100 - 250Radical ScavengerParticularly effective at elevated temperatures.
Hydroquinone Monomethyl Ether (MEHQ) 200 - 500Radical ScavengerWorks in the presence of oxygen.

Table 2: Hypothetical Yield Comparison for this compound Synthesis

Reaction Conditions Inhibitor Inhibitor Concentration (ppm) Yield of this compound (%) Observations
Thermal, 80°C, 4hNone025-40Significant polymer formation.
Thermal, 80°C, 4hHydroquinone15065-75Minimal polymer formation.
Thermal, 80°C, 4hPhenothiazine20070-80Very little to no polymer formation.
Lewis Acid (ZnCl2), RT, 2hNone040-55Moderate polymer formation.
Lewis Acid (ZnCl2), RT, 2hHydroquinone20080-90Minimal polymer formation.

Note: These are representative yields and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Diels-Alder Synthesis of this compound with Hydroquinone Inhibition

Materials:

  • Isoprene (freshly distilled)

  • Acrolein (freshly distilled)

  • Hydroquinone

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with isoprene (1.2 equivalents) and anhydrous toluene.

  • Add hydroquinone (150 ppm based on the mass of acrolein to be added).

  • In a separate dropping funnel, add freshly distilled acrolein (1.0 equivalent).

  • Slowly add the acrolein dropwise to the stirred isoprene solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup Assemble Apparatus under N2 prep_glass->setup distill_reagents Distill Isoprene & Acrolein charge_flask Charge Flask with Isoprene, Toluene & Inhibitor distill_reagents->charge_flask add_acrolein Slowly Add Acrolein distill_reagents->add_acrolein setup->charge_flask charge_flask->add_acrolein reflux Heat to Reflux add_acrolein->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate distill_product Vacuum Distillation concentrate->distill_product product Pure this compound distill_product->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Solutions start Polymer Formation Observed cause_peroxides Peroxides in Acrolein? start->cause_peroxides cause_temp High Temperature? start->cause_temp cause_light Light Exposure? start->cause_light cause_impurities Acid/Base Impurities? start->cause_impurities cause_inhibitor Inadequate Inhibitor? start->cause_inhibitor sol_distill Distill Acrolein cause_peroxides->sol_distill sol_temp Control Temperature cause_temp->sol_temp sol_light Protect from Light cause_light->sol_light sol_purify Purify/Neutralize cause_impurities->sol_purify sol_inhibitor Add Inhibitor cause_inhibitor->sol_inhibitor outcome Reduced Polymerization & Improved Yield sol_distill->outcome sol_temp->outcome sol_light->outcome sol_purify->outcome sol_inhibitor->outcome

Caption: Troubleshooting logic for acrolein polymerization.

References

troubleshooting low regioselectivity in the synthesis of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-Methylcyclohex-3-en-1-one, particularly concerning low regioselectivity.

Troubleshooting Guide

Low regioselectivity in the synthesis of this compound typically manifests as the formation of undesired regioisomers, primarily 3-methylcyclohex-3-en-1-one. This guide addresses common issues and provides systematic solutions.

Problem: Formation of a mixture of regioisomers (this compound and 3-methylcyclohex-3-en-1-one).

This is the most common issue and arises from a lack of control over the regioselectivity of the key bond-forming step, which is often a Diels-Alder reaction or a Robinson annulation.

Possible Cause 1: Incorrect Reaction Conditions in Diels-Alder Synthesis

The Diels-Alder reaction between isoprene (a diene) and a suitable dienophile (e.g., acrolein or methyl vinyl ketone followed by further steps) is a common route. The regioselectivity is governed by the electronic and steric properties of the reactants and the reaction conditions.

Solutions:

  • Choice of Catalyst: The use of a Lewis acid catalyst can significantly influence the regioselectivity. Experiment with different Lewis acids to find the optimal balance for the desired "para" product (4-methyl substituted) over the "meta" product (3-methyl substituted).

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can affect the regioselectivity.[1] Non-polar solvents often favor the desired isomer. A systematic screening of solvents is recommended.

  • Temperature Control: Diels-Alder reactions are sensitive to temperature. Lower temperatures generally increase selectivity. Running the reaction at reduced temperatures (e.g., 0 °C to -78 °C) may improve the ratio of the desired regioisomer.

Possible Cause 2: Lack of Regiocontrol in Robinson Annulation

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[2][3] The regioselectivity is determined by which enolate of the ketone is formed and reacts in the Michael addition.

Solutions:

  • Kinetic vs. Thermodynamic Enolate Control: The formation of the desired product depends on controlling the formation of the correct enolate.

    • For Kinetic Control (less substituted enolate): Use a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperatures (-78 °C).[4] This favors the formation of the less substituted enolate, which can lead to the desired product depending on the specific starting materials.

    • For Thermodynamic Control (more substituted enolate): Use a weaker base (e.g., sodium ethoxide or potassium tert-butoxide) in a protic solvent (e.g., ethanol) at higher temperatures (room temperature to reflux).[4] This allows for equilibration to the more stable enolate.

The logical workflow for troubleshooting low regioselectivity is depicted below:

Troubleshooting workflow for low regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected regioisomers in the synthesis of this compound?

The primary regioisomeric impurity is typically 3-methylcyclohex-3-en-1-one. The formation of this isomer depends on the synthetic route. In a Diels-Alder reaction with isoprene, it corresponds to the "meta" adduct, while the desired product is the "para" adduct.

Q2: How can I confirm the identity and ratio of the regioisomers in my product mixture?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

  • GC-MS: Will show two distinct peaks for the isomers with the same mass-to-charge ratio, allowing for quantification of the isomer ratio.

  • ¹H and ¹³C NMR: The chemical shifts and splitting patterns of the olefinic protons and the methyl group will be different for each isomer, allowing for unambiguous identification.

Q3: Are there any specific experimental protocols you can provide for the synthesis of this compound?

While a universally optimized protocol is substrate-dependent, a general procedure based on the Diels-Alder reaction is provided below. For a Robinson annulation approach, the conditions would need to be carefully optimized based on the specific ketone and Michael acceptor used.

Experimental Protocols

Protocol 1: Diels-Alder Reaction for Synthesis of a this compound Precursor

This protocol describes the synthesis of a precursor which can be converted to this compound. The key to regioselectivity here is the initial Diels-Alder cycloaddition.

Materials:

  • Isoprene

  • Acrolein (or methyl vinyl ketone)

  • Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous non-polar solvent (e.g., dichloromethane, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the Lewis acid catalyst (0.1 - 1.0 equivalents) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the dienophile (acrolein or methyl vinyl ketone, 1.0 equivalent) dropwise to the stirred solution.

  • Slowly add isoprene (1.1 - 1.5 equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to separate the regioisomers.

Data Presentation

The following table summarizes the expected influence of key reaction parameters on the regioselectivity of the Diels-Alder reaction between isoprene and a generic dienophile. The values are illustrative and should be optimized for each specific case.

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Expected Outcome for Condition B
Catalyst No CatalystLewis Acid (e.g., AlCl₃)Increased proportion of the "para" isomer
Temperature Room Temperature-78 °CHigher "para" to "meta" ratio
Solvent Polar (e.g., Ethanol)Non-polar (e.g., Toluene)Favors the "para" isomer

The signaling pathway below illustrates the competing reaction pathways leading to the desired product and the common regioisomeric byproduct in a Diels-Alder reaction.

Competing Diels-Alder reaction pathways.

References

stability of 4-Methylcyclohex-3-en-1-one under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 4-Methylcyclohex-3-en-1-one under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container at -20°C in a freezer.[1] It is labeled as temperature-sensitive, and maintaining these conditions is crucial to minimize degradation.

Q2: My this compound has developed a yellow tint. Is it still usable?

A2: The compound is described as a clear, colorless to pale yellow oil.[1] A slight yellow tint may not indicate significant degradation. However, a noticeable change in color from its initial state suggests potential degradation. It is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or GC, before use.

Q3: Can I store this compound at room temperature for short periods?

A3: While the compound is chemically stable under standard ambient conditions (room temperature), it is also noted to be temperature-sensitive.[1] For short-term use during an experiment, it should be kept cool and exposure to ambient temperature should be minimized. For any storage beyond immediate use, refrigeration or freezing is recommended to prevent potential degradation.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in solution?

A5: As an α,β-unsaturated ketone, this compound may be susceptible to degradation in both acidic and basic conditions. Under basic conditions, deprotonation at the α'-carbon can occur, which may lead to isomerization or other degradation pathways.[3] Strongly acidic conditions can also promote reactions such as hydration of the double bond or polymerization. It is recommended to use neutral, aprotic solvents when possible and to buffer aqueous solutions if pH control is necessary for an experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your this compound stock using HPLC or GC-MS. Ensure it has been consistently stored at -20°C and protected from light.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Review your experimental conditions. Factors such as temperature, pH, and exposure to air/light could be contributing. Consider performing a forced degradation study to identify potential degradation products.
Low assay value The compound may have degraded over time.Re-qualify your stock material. If degradation is confirmed, procure a new batch of the compound.

Stability and Physicochemical Data

Parameter Value Source
Chemical Formula C₇H₁₀O[1][4][5]
Molecular Weight 110.15 g/mol [1][5][6]
Appearance Clear Colourless to Pale Yellow Oil[1]
Boiling Point ~170 - 171 °C[1][6]
Density ~0.96 - 1.0 g/cm³[1][6]
Storage Temperature -20°C[1]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.[1]
Stability Temperature sensitive.[1]

Experimental Protocols

Protocol: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

1. Objective: To quantify the concentration of this compound and detect the presence of any degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS compatibility)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. HPLC Conditions (example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV scan (likely in the range of 220-240 nm for the α,β-unsaturated ketone chromophore).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • To assess stability under specific conditions (e.g., heat, acid, base, light), subject aliquots of the stock solution to the stress conditions for a defined period.

  • Before injection, dilute the samples to an appropriate concentration within the linear range of the detector.

5. Analysis:

  • Inject a standard solution of known concentration to determine the retention time and peak area of the parent compound.

  • Inject the stressed samples.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

  • The percentage of remaining compound can be calculated by comparing the peak area in the stressed sample to that of a control sample stored under recommended conditions.

Visualizations

StabilityFactors Factors Influencing the Stability of this compound substance This compound degradation Degradation Products (e.g., Isomers, Polymers, Oxidation Products) substance->degradation can lead to temp Temperature temp->degradation Accelerates light Light Exposure light->degradation Catalyzes ph pH (Acidity/Basicity) ph->degradation Promotes air Air (Oxygen) air->degradation Oxidizes

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Analytical Method Development for 4-Methylcyclohex-3-en-1-one Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for resolving isomers of 4-Methylcyclohex-3-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving isomers of this compound?

A1: The primary challenge lies in the structural similarity of the isomers. This compound possesses a stereocenter, leading to the existence of enantiomers ((R)- and (S)-isomers). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques.[1][2] Positional isomers may also be present as impurities, further complicating the separation. Therefore, specialized chiral separation techniques are often necessary.

Q2: Which analytical techniques are most suitable for separating this compound isomers?

A2: Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are the most effective techniques.[3][4]

  • Chiral GC: Offers high resolution for volatile and semi-volatile compounds and is well-suited for identifying enantiomers, often with minimal sample preparation.[5][6]

  • Chiral HPLC: A versatile method applicable to a wide range of compounds. It can be performed in normal-phase, reversed-phase, or polar organic modes.[7][8]

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[4][9] It often provides faster separations and reduced solvent consumption.[4][9]

Q3: Is derivatization necessary to resolve the enantiomers?

A3: Not always, but it can be a useful strategy. There are two main approaches:

  • Direct Separation: Utilizes a chiral stationary phase (CSP) in GC, HPLC, or SFC to directly resolve the enantiomers.[10]

  • Indirect Separation: Involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard achiral column.[1][12] This can be a cost-effective alternative if a suitable chiral column is not available.[10]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of Isomers 1. Inappropriate chiral stationary phase. 2. Oven temperature is too high. 3. Carrier gas flow rate is not optimal.1. Screen different chiral GC columns (e.g., cyclodextrin-based phases like β-DEX or γ-DEX).[13] 2. Lower the oven temperature or use a slower temperature ramp to increase interaction with the stationary phase and improve separation.[13] 3. Optimize the carrier gas flow rate to achieve the best efficiency.
Peak Tailing 1. Active sites on the column or in the inlet liner. 2. Column contamination.1. Use a deactivated inlet liner. Consider derivatization to block active functional groups. 2. Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the first few centimeters of the column.
Peak Splitting 1. Improper column installation. 2. Sample solvent incompatible with the stationary phase. 3. Column overload.1. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. 2. Dissolve the sample in a solvent that is compatible with the stationary phase. 3. Reduce the injection volume or dilute the sample.
Loss of Selectivity Over Time 1. Column degradation due to aggressive mobile phase or high temperatures. 2. Accumulation of non-volatile residues.1. For some polysaccharide-based chiral columns, a regeneration procedure using solvents like DCM or DMF may restore performance.[14] 2. Perform regular column maintenance, including baking out and trimming.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of Isomers 1. Incorrect mobile phase composition. 2. Unsuitable stationary phase. 3. Flow rate is too high.1. Adjust the mobile phase composition. For reversed-phase, modify the organic solvent-to-water ratio. For normal-phase, alter the polarity of the mobile phase.[15] 2. Screen different chiral stationary phases (e.g., polysaccharide-based, protein-based). 3. Decrease the flow rate to allow for better interaction with the stationary phase.[10]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Mobile phase pH is not optimal.1. Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes or an acid for acidic analytes. 2. Adjust the mobile phase pH to suppress the ionization of the analyte.
Peak Splitting 1. Mismatch between sample solvent and mobile phase.[16][17] 2. Column void or blockage.[16][18] 3. Sample overload.[18]1. Dissolve the sample in the mobile phase or a weaker solvent.[17] 2. Reverse-flush the column. If the problem persists, replace the column.[19] 3. Inject a smaller volume or a more dilute sample.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral GC-MS Method for this compound Enantiomers

This protocol is a starting point and may require optimization.

  • Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).

  • Column: Chiral capillary column, e.g., a β-cyclodextrin-based column (e.g., β-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector:

    • Temperature: 220°C.

    • Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • MS Detector:

    • Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-200.

Protocol 2: Chiral HPLC-UV Method for this compound Enantiomers

This protocol provides a general approach and should be optimized for your specific instrument and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, e.g., a polysaccharide-based column like a Daicel CHIRALPAK® series column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the separation of this compound enantiomers based on the protocols above. Actual results may vary and require method optimization.

Table 1: Hypothetical GC-MS Data

EnantiomerRetention Time (min)Peak Area (%)
(R)-4-Methylcyclohex-3-en-1-one15.250
(S)-4-Methylcyclohex-3-en-1-one15.850

Table 2: Hypothetical HPLC-UV Data

EnantiomerRetention Time (min)Resolution (Rs)
(R)-4-Methylcyclohex-3-en-1-one8.5-
(S)-4-Methylcyclohex-3-en-1-one9.71.8

Visualizations

MethodDevelopmentWorkflow start Define Analytical Goal: Resolve this compound Isomers lit_review Literature & Compound Property Review start->lit_review method_selection Select Analytical Technique (GC, HPLC, SFC) lit_review->method_selection gc_path Chiral GC Method Development method_selection->gc_path hplc_path Chiral HPLC/SFC Method Development method_selection->hplc_path gc_params Select GC Column & Initial Conditions (Temp, Flow Rate) gc_path->gc_params hplc_params Select HPLC/SFC Column & Mobile Phase hplc_path->hplc_params optimization Optimize Separation Parameters (Gradient, Temperature, Flow, etc.) gc_params->optimization hplc_params->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation documentation Document Method & SOP validation->documentation end Routine Analysis documentation->end TroubleshootingLogic problem Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing/Splitting) check_system Check System Suitability (Pressure, Baseline Noise) problem->check_system isolate_problem Isolate the Issue: One Peak vs. All Peaks Affected? check_system->isolate_problem all_peaks All Peaks Affected isolate_problem->all_peaks Yes one_peak Single/Few Peaks Affected isolate_problem->one_peak No system_issue Suspect System-Wide Issue (Inlet, Column, Detector) all_peaks->system_issue method_issue Suspect Method-Specific Issue (Mobile Phase, Sample Prep) one_peak->method_issue inspect_hardware Inspect/Clean/Replace Inlet Liner, Frits, Column system_issue->inspect_hardware optimize_method Adjust Method Parameters (Mobile Phase, Gradient, Temp.) method_issue->optimize_method resolved Problem Resolved inspect_hardware->resolved optimize_method->resolved

References

impact of solvent choice on 4-Methylcyclohex-3-en-1-one reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylcyclohex-3-en-1-one. The focus is on understanding and mitigating the impact of solvent choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the regioselectivity of enolate formation from this compound?

A1: The choice of solvent is a critical factor in controlling whether the kinetic or thermodynamic enolate is formed.[1]

  • Kinetic Enolate: The kinetic enolate is formed faster by deprotonating the less substituted α-carbon. To favor the kinetic product, use a strong, sterically hindered base (like Lithium Diisopropylamide - LDA) in a polar aprotic solvent (like Tetrahydrofuran - THF) at low temperatures (-78 °C).[1] Aprotic solvents prevent the equilibration to the more stable thermodynamic enolate.[1]

  • Thermodynamic Enolate: The thermodynamic enolate is more stable and is formed from the more substituted α-carbon. Its formation is favored under conditions that allow for equilibration. This is achieved using a smaller, non-sterically hindered base (like sodium ethoxide) in a polar protic solvent (like ethanol) at room temperature or higher.[1] Protic solvents facilitate proton exchange, allowing the less stable kinetic enolate to rearrange to the more stable thermodynamic enolate.[1]

Q2: What is the general effect of solvent polarity on the rate of reactions involving this compound?

A2: The effect of solvent polarity on reaction rates depends on the change in charge distribution between the reactants and the transition state.[2][3] According to the Hughes-Ingold rules, the following generalizations apply:

  • Increased Rate: Reactions where the transition state is more charged (more polar) than the reactants will be accelerated by more polar solvents. This is because the polar solvent stabilizes the charged transition state, lowering the activation energy.

  • Decreased Rate: Reactions where the reactants are more charged than the transition state will be slowed down by more polar solvents. The polar solvent stabilizes the reactants more than the transition state, increasing the activation energy.

  • Negligible Effect: Reactions where there is little to no change in charge between reactants and the transition state will be largely unaffected by solvent polarity.[2]

For many reactions of this compound, such as nucleophilic additions, the transition state often involves charge development, and thus polar solvents can play a significant role in the reaction kinetics.[3]

Q3: Why might I see poor yields in a Michael (conjugate) addition reaction to this compound?

A3: Poor yields in a Michael addition can often be attributed to an inappropriate solvent or competition with direct (1,2-) addition to the carbonyl group. "Soft" nucleophiles preferentially undergo 1,4-addition, while "hard" nucleophiles favor 1,2-addition. The solvent can influence the "hardness" of the nucleophile. For instance, highly solvating polar protic solvents can surround and stabilize a nucleophile, potentially hindering its ability to participate in the desired conjugate addition. Using a polar aprotic solvent like THF or DMSO can often improve yields for conjugate additions.

Troubleshooting Guide

Issue Potential Cause (Solvent-Related) Recommended Solution
Slow or Stalled Reaction The solvent may be too nonpolar to dissolve reactants or stabilize the transition state.Increase the solvent polarity. For example, switch from hexane to diethyl ether or THF. If applicable, a polar aprotic solvent like DMSO or DMF can significantly accelerate rates for reactions involving charged nucleophiles.[3]
Low Yield / Formation of Byproducts The solvent is promoting an undesired reaction pathway (e.g., direct 1,2-addition instead of 1,4-conjugate addition).For conjugate additions with soft nucleophiles (like cuprates), use a polar aprotic solvent such as THF. For reactions requiring thermodynamic control, ensure a protic solvent (e.g., ethanol, methanol) is used to allow for equilibration.[1]
Product Degradation The solvent is too acidic or basic, or it is reacting with the product. For example, aldol condensation products can be sensitive to prolonged exposure to acid or base, especially at elevated temperatures.[4]Use a neutral, aprotic solvent. Ensure the solvent is anhydrous and free of impurities. If a protic solvent is required, consider running the reaction at a lower temperature to minimize degradation.
Poor Regioselectivity (Kinetic vs. Thermodynamic Product) The solvent's proticity is incorrect for the desired outcome. A protic solvent is allowing for equilibration to the thermodynamic product when the kinetic product is desired.To obtain the kinetic product, switch to a polar aprotic solvent (e.g., THF) at low temperature.[1] To obtain the thermodynamic product, use a protic solvent (e.g., ethanol) at room temperature or above.[1]

Quantitative Data on Solvent Effects

The following table summarizes representative kinetic data for reactions analogous to those undergone by this compound, illustrating the impact of solvent choice.

Reaction Type Substrate Solvent Relative Rate Constant (k_rel) Key Observation
SN2 Alkylation of Enolate Cyclohexanone EnolateHexane1Baseline nonpolar solvent.
THF~200Polar aprotic solvent increases rate by solvating the counter-ion.
DMSO~2,000,000Highly polar aprotic solvent strongly solvates the cation, leaving a "naked," highly reactive enolate nucleophile.[3]
Aldol Condensation Benzaldehyde + AcetoneWater1Protic solvent, can participate in H-bonding.
Ethanol0.25Less polar protic solvent.
DMSO12Polar aprotic solvent accelerates the reaction.

Note: Data is illustrative for cyclohexanone systems and general organic reactions to show trends. Absolute rates for this compound will vary.

Experimental Protocols

Protocol 1: Regioselective Formation of a Kinetic Silyl Enol Ether

This protocol details the formation of the less-substituted (kinetic) silyl enol ether from this compound, where solvent choice is critical.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Solvent and Reagents: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to the flask. Cool the solvent to -78 °C using an acetone/dry ice bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF.

  • Ketone Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 15 minutes, ensuring the temperature remains below -70 °C.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Trapping: Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise to the solution.

  • Reaction Completion: Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether.

Visualizations

Experimental Workflow: Kinetic Enolate Formation

G Workflow for Kinetic Enolate Formation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Steps cluster_workup Workup prep1 Flame-dry glassware prep2 Add anhydrous THF prep1->prep2 prep3 Cool to -78 °C prep2->prep3 react1 Add LDA (Strong, Bulky Base) prep3->react1 Maintain Temp. react2 Add this compound react1->react2 react3 Stir for 1h @ -78 °C (Kinetic Enolate Forms) react2->react3 react4 Add TMSCl (Electrophile) react3->react4 workup1 Quench with aq. NaHCO3 react4->workup1 Warm to RT workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 end end workup3->end Final Product: Kinetic Silyl Enol Ether

Caption: Experimental workflow for synthesizing the kinetic silyl enol ether.

Logical Diagram: Solvent Influence on Reaction Pathway

G Solvent Choice Dictates Reaction Pathway start This compound + Base cond_kinetic Polar Aprotic Solvent (e.g., THF) Low Temperature (-78°C) Strong, Hindered Base start->cond_kinetic cond_thermo Polar Protic Solvent (e.g., Ethanol) High Temperature (RT) Strong, Unhindered Base start->cond_thermo prod_kinetic Kinetic Enolate (Less Substituted) cond_kinetic->prod_kinetic Favors Faster Formation prod_thermo Thermodynamic Enolate (More Substituted) cond_thermo->prod_thermo Allows Equilibration Favors Stability prod_kinetic->prod_thermo Equilibration (Promoted by Protic Solvents)

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two robust analytical methods for the quantification of 4-Methylcyclohex-3-en-1-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical procedure for this compound. While specific validated performance data for this compound is not widely published, this guide synthesizes established methodologies for similar ketones to provide a strong starting point for method development and validation.

The analytical techniques discussed involve a derivatization step to enhance the chromatographic properties and detectability of the analyte. For GC-MS, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective strategy for ketones. In the case of HPLC-UV, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method that allows for sensitive UV detection.

The validation of these analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure the reliability and accuracy of the results.[1] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of GC-MS and HPLC-UV methods for the quantification of this compound. These values are representative of what can be expected for the analysis of small molecule ketones and should be confirmed during method validation.

Performance ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Linearity (R²) > 0.995> 0.998
Range 1 - 500 ng/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 ng/mL0.1 - 0.5 µg/mL
Specificity High (based on retention time and mass fragmentation)Moderate (based on retention time and UV absorbance)
Throughput Lower (longer run times)Higher (shorter run times)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method is highly sensitive and specific, making it suitable for the quantification of this compound at trace levels.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in a known volume of solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of PFBHA solution. The reaction is typically carried out in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to form the oxime derivative.

  • Extraction: After derivatization, the derivative is extracted into an organic solvent such as hexane or ethyl acetate. The organic layer is then collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization

This method is robust and suitable for routine quality control applications.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in a known volume of acetonitrile.

  • Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of acid catalyst (e.g., sulfuric acid).

  • Derivatization: Mix the standard or sample solution with the DNPH reagent. Allow the reaction to proceed at room temperature or slightly elevated temperature until the formation of the hydrazone derivative is complete.

  • Sample Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 50% B

    • 21-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 360 nm (the maximum absorbance of the DNPH derivative).

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, ensuring the chosen method is fit for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation A Define Analytical Target Profile B Select Analytical Technique (GC-MS/HPLC) A->B C Optimize Method Parameters B->C D Define Validation Parameters & Acceptance Criteria C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Ongoing Method Monitoring K->L

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of GC-MS and HPLC for the Quantification of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a detailed comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of 4-Methylcyclohex-3-en-1-one, a volatile organic compound with applications in various research fields.

This publication objectively compares the performance of GC-MS and HPLC, offering supporting experimental data from analogous compounds to guide the selection of the most appropriate method for specific analytical needs. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation.

At a Glance: GC-MS vs. HPLC for this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by various detection methods (e.g., UV-Vis).
Analyte Suitability Ideal for volatile and semi-volatile compounds that are thermally stable. This compound is well-suited for this technique.Suitable for a wide range of compounds, including non-volatile and thermally labile substances. Analysis of this compound is feasible, often requiring derivatization for enhanced UV detection.
Sensitivity Generally offers high sensitivity, with Limits of Detection (LOD) often in the picogram (pg) to low nanogram (ng) range for volatile ketones.Sensitivity is dependent on the detector. For UV-Vis detection of ketones, the LOD is typically in the nanogram (ng) to microgram (µg) range. Derivatization can improve sensitivity.
Selectivity Excellent selectivity due to both chromatographic separation and mass spectral identification.Good selectivity based on chromatographic retention time. Specificity can be enhanced with selective detectors like a Diode Array Detector (DAD) or Mass Spectrometer (LC-MS).
Linearity Typically exhibits a wide linear range, often spanning several orders of magnitude.Good linearity is achievable, but the range might be narrower compared to GC-MS, especially with UV detection where detector saturation can occur at high concentrations.[1]
Accuracy & Precision High accuracy and precision are achievable with proper calibration and use of internal standards. Relative Standard Deviations (RSDs) are typically low.[2][3]Capable of high accuracy and precision. RSD values are generally low with modern instrumentation.
Sample Throughput Generally faster run times for volatile compounds compared to HPLC.Run times can be longer, and method development may be more complex.
Cost & Complexity Instrumentation can be more expensive and require more specialized maintenance.Instrumentation is generally less expensive and more common in analytical laboratories.

Quantitative Performance Comparison (Representative Data for Volatile Ketones)

Performance MetricGC-MS (for volatile ketones)HPLC-UV (for ketones, often with derivatization)
Limit of Detection (LOD) 1 - 100 µg/kg[4]0.03 - 5 µg/mL
Limit of Quantitation (LOQ) 2 - 200 µg/kg0.08 - 15 µg/mL
**Linearity (R²) **> 0.99[4]> 0.99
Accuracy (% Recovery) 90 - 110%[5]85 - 115%
Precision (%RSD) < 10%[5]< 5%

Experimental Protocols

GC-MS Method for this compound

This protocol is adapted from established methods for the analysis of volatile and semi-volatile organic compounds.[6]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Transfer the final extract to a GC vial.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C. A splitless injection is recommended for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 110, 82, 67).

HPLC Method for this compound

This protocol is based on a published method for the analysis of this compound.[7]

1. Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve the sample in the mobile phase.

  • For enhanced UV detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed. This involves reacting the sample with a DNPH solution, followed by extraction of the derivative.[8]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Diode Array Detector (DAD).

  • Column: Newcrom R1 reversed-phase column (4.6 x 150 mm, 5 µm) or a similar C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. A typical starting point is a 50:50 (v/v) mixture.[7] For MS-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detector: UV detector set at a wavelength where this compound or its derivative has maximum absorbance (e.g., around 230 nm for the underivatized compound, or 360 nm for the DNPH derivative).[8]

  • Injection Volume: 10-20 µL.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the GC-MS and HPLC analytical processes.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Extraction Extraction/Cleanup (LLE/SPE) Dissolution->Extraction InternalStandard Add Internal Standard Extraction->InternalStandard GC_Vial Transfer to GC Vial InternalStandard->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Derivatization (Optional, e.g., DNPH) Dissolution->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial Injection Injection HPLC_Vial->Injection Separation HPLC Separation (Reversed-Phase) Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for the analysis of this compound by HPLC.

Conclusion

Both GC-MS and HPLC are viable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-MS is the preferred method for its high sensitivity, selectivity, and suitability for volatile compounds like this compound. It is particularly advantageous for complex matrices and when confident identification is critical.

  • HPLC offers a robust and often more accessible alternative, especially for routine quantitative analysis. While it may require derivatization to achieve comparable sensitivity to GC-MS for this specific analyte, its versatility for a broader range of compounds makes it a valuable tool in many laboratories.

For researchers in drug development and other scientific fields, a thorough evaluation of the analytical objectives, sample matrix, and available resources will guide the selection of the most appropriate technique for the reliable quantification of this compound.

References

A Researcher's Guide to the Cross-Validation of Analytical Techniques for Cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the rigorous analysis of synthesized compounds is paramount. For cyclohexenone derivatives, a class of molecules with significant applications in pharmaceuticals and organic synthesis, the ability to accurately and reliably determine their purity, structure, and enantiomeric composition is crucial. This guide provides a comprehensive comparison of common analytical techniques employed for the characterization of cyclohexenone derivatives, with a focus on their cross-validation to ensure data integrity.

The process of cross-validation involves comparing two or more analytical methods to verify that they produce equivalent results.[1] This is a critical step when implementing a new analytical procedure, transferring a method between laboratories, or when data from different techniques need to be correlated.[1] The primary analytical methods discussed in this guide include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Performance Comparison

The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the need for quantitative purity determination, chiral separation, or structural elucidation. The following table summarizes the key performance characteristics of the most common analytical techniques used for cyclohexenone derivatives.

Analytical MethodPrinciplePrimary Use in AnalysisKey AdvantagesKey Limitations
¹H NMR Spectroscopy Nuclear spin resonance.[2]Quantitative Purity & Structural ElucidationProvides both structural and quantitative data; non-destructive.[2]Lower sensitivity than chromatography; signal overlap can be an issue.[2]
GC-MS Gas-phase chromatographic separation and mass analysis.[2]Quantitative Purity & IdentificationHigh sensitivity and separation efficiency for volatile compounds.[2]Only suitable for volatile and thermally stable compounds.[2]
HPLC Liquid-phase chromatographic separation.[2]Quantitative Purity & Chiral SeparationWide applicability, including non-volatile compounds and enantioselective separations.[2][3]Method development can be more complex.[2]
FTIR Spectroscopy Infrared absorption by molecular bonds.[2]Qualitative Functional Group IdentificationFast, simple, and effective for identifying the presence of key functional groups.[2]Not quantitative; insensitive to structurally similar impurities.[2]
In-Depth Technique Comparison: HPLC vs. GC-MS

For quantitative analysis, HPLC and GC-MS are often the methods of choice. The selection between these two powerful techniques depends on the physicochemical properties of the cyclohexenone derivative and the specific analytical goals.

Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (Correlation Coefficient, r²) Typically > 0.999[4]> 0.999[4]
Accuracy (% Recovery) Typically 98% - 102%[4]100.7% - 108.6%[4]
Precision (RSD) Repeatability: Typically < 2%[4]Repeatability: < 1.10%[4]
Limit of Detection Low, often in the microgram per milliliter (µg/mL) range.[2]High sensitivity, suitable for trace analysis.[1]
Specificity Good, can be enhanced with selective detectors (e.g., Diode Array).Superior specificity due to mass analysis, excellent for impurity identification.[1]
Sample Requirements Soluble in the mobile phase.[4]Volatile or can be derivatized to be volatile.[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the analysis of cyclohexenone derivatives.

Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Principle: qNMR is a primary analytical method where the signal area is directly proportional to the number of protons. By comparing the integral of a signal from the analyte to that of a certified internal standard, the purity can be accurately determined.[2]

  • Sample Preparation: Accurately weigh a known amount of the synthesized cyclohexenone derivative and a certified internal standard (e.g., maleic acid) into an NMR tube.[2] Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure complete relaxation of all signals.

  • Data Processing: Process the spectrum, including phasing and baseline correction.[2]

  • Quantification: Integrate the signals corresponding to the cyclohexenone derivative and the internal standard. The purity is calculated based on the ratio of these integrals, their respective number of protons, and the weights of the sample and standard.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in a sample, which are then ionized and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum that acts as a molecular fingerprint for identification and quantification.[2]

  • Sample Preparation: Prepare a dilute solution of the cyclohexenone derivative in a volatile organic solvent (e.g., dichloromethane, hexane).[2]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 270 °C) at a controlled rate (e.g., 10 °C/min).[5]

    • Injector and Detector Temperatures: Maintained at elevated temperatures (e.g., 300 °C).[5]

  • Data Analysis: Identify the cyclohexenone derivative based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to a calibration curve generated from standards.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation
  • Principle: HPLC separates components in a liquid mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For chiral separations, a chiral stationary phase (CSP) is used to resolve enantiomers.[2][3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).[3] Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation and Conditions (Example for a substituted cyclohexenone):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: n-Hexane / Ethanol (85:15, v/v).[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Temperature: 30 °C.[3]

    • Detection: UV at 254 nm.[3]

    • Injection Volume: 5 µL.[3]

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess can be calculated from the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.[2] The C=O stretch is a prominent peak for cyclohexenones, typically appearing around 1710 cm⁻¹.[6]

  • Sample Preparation: The sample can be analyzed as a neat liquid, a solution in a suitable solvent, or as a KBr pellet if it is a solid.

  • Data Acquisition: Acquire the IR spectrum over the appropriate wavelength range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Analyze the spectrum for characteristic absorption bands of the cyclohexenone and for any unexpected peaks that may indicate impurities.[2]

Visualizing Workflows and Processes

Workflow for Synthesis and Purity Analysis

A systematic workflow is crucial for the synthesis and subsequent purity confirmation of cyclohexenone derivatives. This process ensures that the final product meets the required quality standards.

cluster_synthesis Synthesis and Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Chemical Synthesis of Cyclohexenone workup Reaction Quenching and Extraction synthesis->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Column Chromatography / Distillation solvent_removal->purification Crude Product qualitative Qualitative Analysis (TLC, FTIR) purification->qualitative Purified Fractions quantitative Quantitative Analysis (¹H NMR, HPLC, GC-MS) qualitative->quantitative final_product Pure Cyclohexenone (>95%) quantitative->final_product

Workflow for the synthesis and purity analysis of cyclohexenones.
Cross-Validation of Analytical Methods

The cross-validation of two analytical methods is a logical process to ensure the reliability and interchangeability of the data they generate.

start Define Acceptance Criteria method1 Analyze Samples with Method 1 (e.g., HPLC) start->method1 method2 Analyze Samples with Method 2 (e.g., GC-MS) start->method2 compare Compare Results method1->compare method2->compare investigate Investigate Discrepancies (Method bias, sample stability, etc.) compare->investigate No pass Methods are Cross-Validated compare->pass Results within Acceptance Criteria? fail Re-evaluate Methods or Acceptance Criteria investigate->fail

Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Lewis Acid Catalysts in the Synthesis of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of versatile chemical intermediates is a cornerstone of innovation. 4-Methylcyclohex-3-en-1-one is a valuable building block in organic synthesis, and its preparation is often achieved through the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of a divinyl ketone. The choice of the Lewis acid catalyst is critical, significantly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of various Lewis acid catalysts for this key transformation, supported by experimental data and detailed protocols.

Mechanism of the Nazarov Cyclization

The synthesis of this compound via the Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a substituted divinyl ketone precursor. The Lewis acid coordinates to the carbonyl oxygen, activating the substrate and facilitating the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after deprotonation and tautomerization, yields the cyclopentenone product.

Nazarov_Mechanism cluster_start Divinyl Ketone Precursor cluster_intermediate Activated Intermediate cluster_cyclization Electrocyclization cluster_product Product Formation Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Coordination with LA Lewis_Acid Lewis Acid (LA) Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization Product This compound Oxyallyl_Cation->Product Deprotonation & Tautomerization

Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Comparative Performance of Lewis Acid Catalysts

The selection of a Lewis acid catalyst has a profound impact on the yield and reaction conditions required for the synthesis of this compound. The following table summarizes the performance of various Lewis acids in Nazarov cyclization reactions of divinyl ketones, providing a basis for catalyst selection.

Lewis Acid CatalystSubstrateReaction ConditionsYield (%)Reference
Tin(IV) Chloride (SnCl₄) Generic Divinyl KetoneDichloromethane (DCM), 0 °C to room temperature, 30 min75[1]
Iron(III) Chloride (FeCl₃) Thiophene-derived Divinyl KetoneNot specifiedHigh[2]
Copper(II) Triflate (Cu(OTf)₂) Substituted Divinyl KetoneDichloromethane (DCM), refluxup to 95
Aluminum Chloride (AlCl₃) Activated DienoneDichloroethane (DCE), 0 °C75

Note: The data presented is based on representative Nazarov cyclization reactions. Researchers should optimize these conditions for their specific substrates and experimental setup.

Experimental Protocols

Detailed methodologies for the synthesis of cyclopentenones using different Lewis acid catalysts are provided below.

Protocol 1: Tin(IV) Chloride (SnCl₄) Catalyzed Nazarov Cyclization[1]

Materials:

  • Divinyl ketone precursor

  • Anhydrous Dichloromethane (DCM)

  • Tin(IV) Chloride (SnCl₄), 1.0 M solution in DCM

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the divinyl ketone (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the SnCl₄ solution (2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the mixture vigorously for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopentenone.

Protocol 2: Iron(III) Chloride (FeCl₃) Catalyzed Nazarov Cyclization of a Thiophene Derivative[2]

While a specific protocol for this compound is not detailed, a general procedure for the FeCl₃-catalyzed Nazarov cyclization of a thiophene-derived divinyl ketone is as follows. This can be adapted for the target synthesis.

Materials:

  • Thiophene-derived divinyl ketone

  • Anhydrous solvent (e.g., Dichloromethane)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of the divinyl ketone in the anhydrous solvent, add FeCl₃ under an inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow

The general workflow for the Lewis acid-catalyzed synthesis of this compound is depicted below. This process involves the preparation of the reaction mixture, the catalyzed cyclization, and subsequent work-up and purification steps.

Experimental_Workflow Start Start: Prepare Reactants Reaction_Setup Dissolve Divinyl Ketone in Anhydrous Solvent Start->Reaction_Setup Catalyst_Addition Add Lewis Acid Catalyst at Controlled Temperature Reaction_Setup->Catalyst_Addition Reaction Stir and Monitor Reaction Progress (TLC/GC) Catalyst_Addition->Reaction Quenching Quench Reaction with Aqueous Solution Reaction->Quenching Workup Work-up: Extraction, Washing, and Drying Quenching->Workup Purification Purify Product (Column Chromatography/Distillation) Workup->Purification End End: Characterize Product Purification->End

Caption: General experimental workflow for the synthesis.

References

A Comparative Spectroscopic Analysis of 4-Methylcyclohex-3-en-1-one and its Regioisomer 3-Methylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the precise characterization of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of two constitutional isomers: 4-methylcyclohex-3-en-1-one and its more common regioisomer, 3-methylcyclohex-2-en-1-one. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the key distinguishing features that enable unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 3-methylcyclohex-2-en-1-one, providing a clear and quantitative basis for comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm and Multiplicity
This compound Data not readily available in searched literature.
3-Methylcyclohex-2-en-1-one ~5.86 (s, 1H, C=CH), ~2.33 (m, 4H, -CH₂-C=O and -CH₂-C=C-), ~1.97-2.05 (m, 2H, -CH₂-), ~1.95 (s, 3H, -CH₃)[1]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not readily available in searched literature.
3-Methylcyclohex-2-en-1-one ~199.9 (C=O), ~162.9 (C-CH₃), ~126.6 (C=CH), ~36.9, ~30.9, ~24.5, ~22.5 (-CH₂- and -CH₃ carbons)

Table 3: Infrared (IR) Spectral Data

CompoundKey Absorptions (cm⁻¹)
This compound Data not readily available in searched literature.
3-Methylcyclohex-2-en-1-one Strong C=O stretch (~1670 cm⁻¹), C=C stretch (~1620 cm⁻¹)[2][3]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound Molecular Ion (M⁺): 110.07; Key fragmentation data not readily available.[4][5]
3-Methylcyclohex-2-en-1-one Molecular Ion (M⁺): 110.07; Key fragments at m/z = 82, 67, 54[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

A sample of the compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples, the spectrum is typically recorded using Attenuated Total Reflectance (ATR) FTIR spectroscopy. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then acquired by co-adding multiple scans over a typical range of 4000-400 cm⁻¹. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) and the spectrum recorded in transmission mode.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The compound, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the two regioisomers using the discussed spectroscopic techniques.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Regioisomers cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR Infrared (IR) Spectroscopy Isomer1->IR MS Mass Spectrometry (MS) Isomer1->MS Isomer2 3-Methylcyclohex-2-en-1-one Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Acquire & Analyze Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Acquire & Analyze Functional Group Frequencies IR->IR_Data MS_Data Acquire & Analyze Molecular Ion Peak, Fragmentation Patterns MS->MS_Data Compare_NMR Compare NMR Spectra: - Olefinic proton signals - Methyl group signals - Carbonyl carbon chemical shift NMR_Data->Compare_NMR Compare_IR Compare IR Spectra: - C=O stretch frequency - C=C stretch frequency IR_Data->Compare_IR Compare_MS Compare MS Spectra: - Fragmentation differences (e.g., Retro-Diels-Alder) MS_Data->Compare_MS Conclusion Unambiguous Isomer Identification Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of regioisomers.

Distinguishing Features and Conclusion

The key differentiator in the ¹H NMR spectra would be the chemical shift and multiplicity of the olefinic proton. In 3-methylcyclohex-2-en-1-one, this appears as a singlet around 5.86 ppm. For this compound, the olefinic proton would likely be a triplet and at a slightly different chemical shift due to the different electronic environment.

In ¹³C NMR , the chemical shifts of the carbonyl carbon and the olefinic carbons would be distinct for each isomer. The position of the methyl group significantly influences the electronic distribution within the ring and the double bond, leading to these differences.

The IR spectra would both show a strong carbonyl absorption. However, the conjugation of the double bond with the carbonyl in 3-methylcyclohex-2-en-1-one results in a lower stretching frequency (around 1670 cm⁻¹) compared to the non-conjugated ketone in this compound, which would be expected to absorb at a higher wavenumber (typically >1700 cm⁻¹).

Mass spectrometry would likely show a molecular ion peak at m/z 110 for both isomers. However, the fragmentation patterns could differ. For instance, this compound might be more prone to a retro-Diels-Alder fragmentation, which would be less favored for the 3-methyl isomer.

References

performance comparison of different chiral catalysts in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries, where the biological activity of a compound is often dictated by its stereochemistry. Chiral catalysts are instrumental in achieving high levels of stereocontrol in asymmetric reactions. This guide provides an objective comparison of the performance of three major classes of chiral catalysts—organocatalysts, transition-metal complexes, and enzymes—in two benchmark asymmetric transformations: the Aldol Reaction and the Michael Addition. The information presented herein, supported by experimental data, is intended to aid in the rational selection of the most suitable catalyst for a given synthetic challenge.

Performance Comparison in Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that generates β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The following table summarizes the performance of representative catalysts from each class in the reaction between a ketone and an aldehyde.

Catalyst Class Representative Catalyst Reaction Substrate 1 Substrate 2 Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr)
Organocatalyst (S)-ProlineAldol ReactionCyclohexanone4-Nitrobenzaldehyde999695:5 (anti/syn)
Transition-Metal Chiral Zinc-BINOL ComplexAldol ReactionAcetophenoneBenzaldehyde8592-
Biocatalyst Aldolase (e.g., from E. coli)Aldol ReactionAcetoneBenzaldehyde>95>99-

Performance Comparison in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental method for the enantioselective formation of C-C, C-N, C-O, and C-S bonds. It is widely used to synthesize a variety of chiral compounds. The table below compares the performance of different catalyst types in this key reaction.

Catalyst Class Representative Catalyst Reaction Substrate 1 Substrate 2 Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr)
Organocatalyst (S)-Diphenylprolinol TMS EtherMichael AdditionIsobutyraldehydetrans-β-Nitrostyrene829994:6 (syn/anti)
Transition-Metal Nickel-Sparteine ComplexMichael AdditionDiethyl MalonateChalcone9086-
Biocatalyst Lipase (e.g., Novozym 435)Phospha-Michael AdditionDiphenylphosphine oxide2-benzylidenemalononitrile95--

Experimental Protocols

Detailed methodologies for representative reactions from the comparison tables are provided below.

Organocatalyzed Asymmetric Aldol Reaction

Catalyst: (S)-Proline Reaction: Cyclohexanone with 4-Nitrobenzaldehyde

  • Procedure: To a stirred solution of (S)-proline (0.035 g, 0.3 mmol, 30 mol%) in 2.0 mL of DMSO, 4-nitrobenzaldehyde (0.151 g, 1.0 mmol) is added, followed by cyclohexanone (0.49 g, 5.0 mmol). The reaction mixture is stirred at room temperature for 4-24 hours and monitored by TLC. Upon completion, the reaction is quenched with the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Transition-Metal Catalyzed Asymmetric Michael Addition

Catalyst: Nickel-Sparteine Complex Reaction: Diethyl Malonate with Chalcone

  • Procedure: In a dry flask, NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) are stirred under a nitrogen atmosphere at room temperature for 6 hours. Chalcone (0.393 g, 1.89 mmol) is added in portions, and the reaction mixture is stirred for an additional 30 minutes. A solution of diethyl malonate (0.345 mL, 2.26 mmol) in 2 mL of dry toluene is then added slowly. The reaction is stirred until the starting material is fully consumed, as monitored by TLC. The volatile materials are removed in vacuo. The reaction is then quenched with dilute HCl and extracted with ethyl acetate. The enantiomeric excess of the purified product is determined by GC or by comparing the specific rotation to reported data.[2]

Biocatalyzed Asymmetric Aldol Addition

Catalyst: Fructose-1,6-bisphosphate (FSA) aldolase Reaction: Donor molecule (e.g., dihydroxyacetone phosphate) with an aldehyde

  • Procedure: In a 50 mL Falcon tube, the components for the FSA reaction are combined to a total volume of 20 mL. The reaction mixture is incubated at 25 °C with shaking at 250 rpm for 24 hours. The reaction is then filtered through Celite to remove the protein and extracted with ethyl acetate (3 x 80 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous MgSO₄, and concentrated by rotary evaporation. The crude residue is resuspended in a minimal amount of ethyl acetate and purified by flash chromatography.[3]

Visualizations

General Workflow for Asymmetric Catalyst Screening

The following diagram illustrates a typical workflow for screening and optimizing a chiral catalyst for an asymmetric synthesis.

Asymmetric Catalyst Screening Workflow General Workflow for Asymmetric Catalyst Screening cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization A Select Substrates (e.g., Aldehyde, Ketone) C Select Specific Catalyst(s) A->C B Choose Catalyst Class (Organo, Metal, Enzyme) B->C D Define Reaction Conditions (Solvent, Temp, Time) C->D E Run Parallel Reactions D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Work-up & Purification F->G H Characterize Product (NMR, MS) G->H I Determine Yield & Selectivity (ee%, dr) H->I J Compare Results I->J K Identify Lead Catalyst J->K L Optimize Conditions for Lead Catalyst K->L M Scale-up Reaction L->M

Caption: A generalized workflow for asymmetric catalyst screening.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

This diagram illustrates the key steps in the catalytic cycle of an (S)-Proline-catalyzed intermolecular aldol reaction.

Proline Catalytic Cycle Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline (S)-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde Product β-Hydroxy Ketone (Product) Aldol_Adduct->Product + H₂O - Catalyst Water1 H₂O Water2 H₂O Product->Proline Regenerated Catalyst

Caption: Proline-catalyzed aldol reaction cycle.

Decision Tree for Chiral Catalyst Selection

This diagram provides a simplified decision-making framework for selecting a chiral catalyst class based on key reaction parameters.

Catalyst Selection Decision Tree Decision Tree for Chiral Catalyst Selection Start Start: Define Asymmetric Transformation Q1 Are mild, aqueous conditions required? Start->Q1 Q2 Is high functional group tolerance needed? Q1->Q2 No Enzyme Consider Biocatalyst (Enzyme) Q1->Enzyme Yes Q3 Is metal contamination a concern? Q2->Q3 No Q2->Enzyme Yes Organo Consider Organocatalyst Q3->Organo Yes TransitionMetal Consider Transition-Metal Complex Q3->TransitionMetal No

Caption: A decision tree for chiral catalyst selection.

References

A Comparative Guide to the Quantitative Analysis of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Methylcyclohex-3-en-1-one, a volatile organic compound, is critical in various fields of research and development. This guide provides a detailed comparison of the two primary analytical methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated performance data for this compound is limited in published literature, this guide presents experimental data from structurally similar compounds, such as other cyclic ketones and aldehydes, to provide a strong indication of the expected performance parameters for each technique.

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. High-Performance Liquid Chromatography (HPLC), on the other hand, is a versatile method suitable for a wider range of analytes, including those that are not sufficiently volatile for GC analysis. For compounds like this compound, HPLC analysis would typically be performed using a UV detector, and derivatization may be necessary to enhance detection.

Data Presentation: Performance Comparison

The following tables summarize the typical performance of GC-MS and HPLC methods for the analysis of volatile ketones and aldehydes. This data provides a benchmark for what can be expected when developing and validating a quantitative method for this compound.

Table 1: Comparison of GC-MS Method Performance for Volatile Ketone Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1 - 10 µg/kg
Limit of Quantitation (LOQ) 5 - 50 µg/kg
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Data is based on the analysis of structurally similar volatile ketones and may serve as an estimate for this compound.

Table 2: Comparison of HPLC-UV Method Performance for Carbonyl Compound Analysis

ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Limit of Detection (LOD) ~10 pg/mL (with derivatization)
Limit of Quantitation (LOQ) Not specified
Linearity (R²) Good linearity reported
Accuracy (% Recovery) Good recovery reported
Precision (% RSD) Not specified

Data is based on the analysis of aldehydes using derivatization and may serve as an estimate for this compound.[1]

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the sensitive quantification of this compound in various matrices.

1. Sample Preparation & Extraction:

  • A known volume or weight of the sample is placed in a headspace vial.

  • For solid samples, an appropriate solvent (e.g., methanol) is added to extract the analyte.

  • An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties) is added to each sample and calibration standard to correct for matrix effects and variations in injection volume.

  • Headspace Solid-Phase Microextraction (HS-SPME) can be employed for sample cleanup and concentration of the volatile analyte from the sample matrix.

2. GC-MS Analysis:

  • GC System: Agilent 7890A or similar.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Oven Program: An initial temperature of 50°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes. This program should be optimized based on the specific sample matrix and potential interferences.

  • Injector: Splitless mode at 250°C to maximize sensitivity.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5975C or similar.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method can be a viable alternative for the quantification of this compound, particularly when derivatization is used to improve sensitivity.

1. Sample Preparation & Derivatization:

  • The sample is extracted with a suitable solvent (e.g., acetonitrile).

  • To enhance UV detection, the extracted sample is reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that absorbs strongly in the UV region.[1]

  • The derivatized sample may require a solid-phase extraction (SPE) cleanup step to remove excess derivatizing reagent and other matrix components.

2. HPLC-UV Analysis:

  • HPLC System: Waters Alliance or similar, equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient program should be optimized to achieve good separation of the analyte from other components.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at the wavelength of maximum absorbance for the DNPH derivative (e.g., 360 nm).[1]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction / HS-SPME Sample->Extraction InternalStandard Internal Standard Spiking Extraction->InternalStandard GC_Injection GC Injection InternalStandard->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: A general workflow for the quantitative analysis of this compound using GC-MS.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy (% Recovery) Robustness Robustness Accuracy->Robustness Precision Precision (% RSD) Precision->Robustness Linearity Linearity (R²) LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation LOD->LOQ Specificity Specificity

Caption: Interrelationship of key parameters for analytical method validation.

References

A Comparative Guide to the Detection and Quantitation of 4-Methylcyclohex-3-en-1-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 4-Methylcyclohex-3-en-1-one in complex matrices. Due to a lack of readily available, validated performance data for this specific compound, this document focuses on established methods for structurally similar analytes, such as other cyclic ketones and volatile organic compounds (VOCs). The information presented is intended to offer a robust starting point for method development and selection, with the acknowledgment that method validation for this compound is imperative.

The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is generally preferred for its high sensitivity and selectivity for volatile and semi-volatile compounds, while HPLC can be a viable alternative, often requiring derivatization to enhance detection.

Data Presentation: Performance of Analogous Compound Analysis

The following table summarizes typical Limits of Detection (LOD) and Limits of Quantitation (LOQ) achieved for similar volatile and semi-volatile organic compounds in complex matrices using common analytical methods. These values can serve as an estimation for the expected performance of a validated method for this compound.

Analytical TechniqueMatrixAnalytesTypical LODTypical LOQ
GC-MS (Purge and Trap)WaterVolatile Organic Compounds (e.g., ketones, aromatics)0.1 - 1 µg/L0.5 - 5 µg/L
GC-MS (Headspace)Water/SoilVolatile Organic Compounds1 - 10 µg/L5 - 50 µg/L
GC-MS (Liquid-Liquid Ext.)WaterSemi-Volatile Organic Compounds0.5 - 5 µg/L2 - 20 µg/L
GC-MS (SPE)WaterSemi-Volatile Organic Compounds0.1 - 2 µg/L0.5 - 10 µg/L
HPLC-UV (with Derivatization)WaterAldehydes and Ketones10 - 50 µg/L50 - 200 µg/L
HPLC-MS/MSBiological FluidsSmall Molecules0.01 - 1 ng/mL0.05 - 5 ng/mL

Disclaimer: The LOD and LOQ values presented are based on published data for compounds structurally similar to this compound and should be considered as indicative. Actual performance for this compound will depend on the specific matrix, instrumentation, and method validation.

Experimental Protocols

Below are detailed methodologies for two common approaches for the analysis of volatile and semi-volatile organic compounds in complex matrices. These protocols can be adapted for the analysis of this compound.

GC-MS Analysis of Volatile Organic Compounds in Water by Purge and Trap (Based on US EPA Method 8260)

This method is suitable for the determination of volatile organic compounds, including ketones, in water samples.

a. Sample Preparation (Purge and Trap):

  • Place a 5-mL water sample into a purge tube.

  • Add an internal standard solution.

  • The sample is purged with an inert gas (e.g., helium) at a constant flow rate for a specified time (e.g., 11 minutes).

  • The purged analytes are trapped onto a sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • After purging, the trap is heated and backflushed with an inert gas to desorb the analytes into the GC-MS system.

b. GC-MS Conditions:

  • Gas Chromatograph (GC):

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Inlet Temperature: 200 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 35 °C held for 2 minutes, ramped to 180 °C at 10 °C/min, and held for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 35-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

HPLC Analysis of Ketones in Water with UV Detection (with Derivatization)

This method involves the derivatization of ketones with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, which are readily detectable by UV.

a. Sample Preparation and Derivatization:

  • To a 10-mL water sample, add a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile with acid catalyst).

  • Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

  • Extract the formed derivatives using a solid-phase extraction (SPE) cartridge (e.g., C18).

  • Elute the derivatives from the SPE cartridge with a small volume of acetonitrile.

  • The eluate is then ready for HPLC analysis.

b. HPLC-UV Conditions:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • UV Detector:

    • Wavelength: 360 nm (for DNPH derivatives).

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Matrix (e.g., Water, Soil) extraction Extraction/Concentration (Purge & Trap, SPE, LLE) sample->extraction derivatization Derivatization (Optional, e.g., with DNPH) extraction->derivatization separation Chromatographic Separation (GC or HPLC) derivatization->separation detection Detection (MS or UV) separation->detection identification Compound Identification detection->identification quantitation Quantitation (LOD/LOQ) identification->quantitation

Caption: General workflow for the analysis of this compound.

start Start: Sample Collection prep Sample Preparation (e.g., Purge & Trap) start->prep gc_ms GC-MS Analysis prep->gc_ms data_acq Data Acquisition (Full Scan / SIM) gc_ms->data_acq qual Qualitative Analysis (Library Match, Retention Time) data_acq->qual quant Quantitative Analysis (Calibration Curve) qual->quant lod_loq Determine LOD & LOQ quant->lod_loq report Report Results lod_loq->report

Caption: Logical workflow for GC-MS method development and validation.

A Comparative Analysis of Thermal vs. Catalyzed Diels-Alder Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be conducted under thermal conditions or accelerated and controlled through the use of catalysts. This guide provides a comparative overview of thermal, Lewis acid-catalyzed, and organocatalyzed Diels-Alder reactions, offering insights into their respective advantages and disadvantages in terms of reaction efficiency, stereoselectivity, and experimental considerations. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal conditions for their synthetic needs.

At a Glance: Thermal vs. Catalyzed Diels-Alder Reactions

FeatureThermal Diels-AlderLewis Acid-Catalyzed Diels-AlderOrganocatalyzed Diels-Alder
Activation High temperatureLewis acid coordination to dienophileFormation of a more reactive intermediate (e.g., iminium ion)
Reaction Rate Generally slowSignificantly acceleratedAccelerated
Stereoselectivity Often moderateHigh endo-selectivityHigh enantioselectivity and diastereoselectivity
Reaction Conditions High temperatures (often >100°C), long reaction timesMilder temperatures, shorter reaction timesMild temperatures, often room temperature
Substrate Scope Broad, but can be limited by thermal decompositionEffective for dienophiles with Lewis basic sites (e.g., carbonyls)Primarily for α,β-unsaturated aldehydes and ketones
Catalyst NoneMetal-based (e.g., AlCl₃, ZnCl₂, Y(OTf)₃) or non-metal basedSmall organic molecules (e.g., proline derivatives)
Environmental Impact High energy consumptionPotential for toxic metal wasteGenerally considered more "green"

Delving Deeper: A Quantitative Comparison

The advantages of employing catalysts in the Diels-Alder reaction become evident when examining quantitative experimental data. Catalysts can dramatically increase reaction rates, improve yields, and, most notably, control the stereochemical outcome of the reaction.

Case Study 1: Cyclopentadiene and Acrylonitrile
Reaction ConditionsTemperature (°C)Reaction TimeYield (%)Endo:Exo Ratio
Thermal (uncatalyzed)20-Low82:12
AlCl₃·Et₂O catalyzed20-High99:1

This data illustrates the significant enhancement in both reaction rate (inferred from the ability to run at a lower temperature for a comparable or shorter time) and endo-selectivity upon the addition of a Lewis acid catalyst.

Case Study 2: Cyclopentadiene and Cinnamaldehyde
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Exo:Endo RatioExo ee (%)
(S)-Pro-OMe·HCl1027812.7:148
Chiral Imidazolidinone58991.3:193

This example highlights the power of organocatalysis in achieving high enantioselectivity, a crucial aspect in the synthesis of chiral molecules for pharmaceutical applications.[1]

Case Study 3: Isoprene and Methyl Acrylate
Reaction ConditionsTemperature (°C)Reaction TimeYield (%)1,4-adduct:1,3-adduct Ratio
Thermal120--7:3
AlCl₃ catalyzed20--95:5

This demonstrates the ability of a Lewis acid to not only accelerate the reaction but also to control the regioselectivity.

Reaction Mechanisms: A Visual Explanation

The fundamental difference between thermal and catalyzed Diels-Alder reactions lies in their reaction pathways.

Thermal_Diels_Alder Reactants Diene + Dienophile TS Concerted Transition State Reactants->TS Δ (Heat) Product Cycloadduct TS->Product

Fig. 1: Thermal Diels-Alder Reaction Pathway.

In a thermal Diels-Alder reaction, the diene and dienophile react through a concerted, pericyclic transition state upon heating. The reaction's stereoselectivity is governed by the Woodward-Hoffmann rules.[2]

Lewis_Acid_Catalyzed_Diels_Alder cluster_0 Catalyst Activation cluster_1 Cycloaddition cluster_2 Catalyst Regeneration Dienophile Dienophile Activated_Dienophile Activated Dienophile (Lower LUMO) Dienophile->Activated_Dienophile + Lewis Acid Lewis_Acid Lewis_Acid Diene Diene TS Transition State Diene->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Product Product Product_Complex->Product Hydrolysis Regenerated_Catalyst Lewis Acid

Fig. 2: Lewis Acid-Catalyzed Diels-Alder Reaction Cycle.

Lewis acid catalysts accelerate the reaction by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO leads to a faster reaction rate.[3][4]

Organocatalyzed_Diels_Alder Organocatalytic Cycle Dienophile α,β-Unsaturated Aldehyde/Ketone Iminium_Ion Iminium Ion (Activated Dienophile) Dienophile->Iminium_Ion + Catalyst Catalyst Chiral Amine Catalyst Cycloadduct_Iminium Cycloadduct-Iminium Complex Iminium_Ion->Cycloadduct_Iminium + Diene Diene Diene Product Enantioenriched Cycloadduct Cycloadduct_Iminium->Product Hydrolysis Product->Catalyst Regenerates Catalyst

Fig. 3: Organocatalyzed Diels-Alder Reaction Cycle.

In organocatalysis, a chiral amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a more reactive iminium ion. This intermediate then undergoes the Diels-Alder reaction with the diene, and subsequent hydrolysis releases the enantioenriched product and regenerates the catalyst.[1]

Experimental Protocols

Thermal Diels-Alder Reaction: Anthracene and Maleic Anhydride[5][6]

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene

  • Ethyl acetate (for washing)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • To a 25-mL round-bottomed flask, add anthracene (0.80 g) and maleic anhydride (0.40 g).

  • Add 10 mL of xylene to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140°C) using a heating mantle.

  • Continue refluxing for 30 minutes. The yellow color of the solution should fade.

  • Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the product to obtain 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Lewis Acid-Catalyzed Diels-Alder Reaction: Anthracene Derivatives and N-Phenylmaleimide (General Procedure)

Materials:

  • Anthracene derivative

  • N-Phenylmaleimide

  • Lewis acid catalyst (e.g., [Ph₃C][BArF])

  • Toluene

  • Pressure tube

Procedure:

  • In a sealed pressure tube, dissolve the anthracene substrate (1.0 equivalent) and the dienophile (1.1 equivalents) in toluene (to a concentration of 0.5 M).[5]

  • Add the Lewis acid catalyst (e.g., 1-5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) until the starting material is consumed (monitored by TLC).[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Organocatalyzed Diels-Alder Reaction: Cinnamaldehyde and Cyclopentadiene[1]

Materials:

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Chiral imidazolidinone catalyst

  • Solvent (e.g., THF/H₂O mixture)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the chiral imidazolidinone catalyst (5 mol%) in the chosen solvent, add cinnamaldehyde (1.0 equivalent).

  • Add cyclopentadiene (3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by flash column chromatography to obtain the enantioenriched cycloadduct.

Conclusion

The choice between a thermal or catalyzed Diels-Alder reaction is dictated by the specific requirements of the synthesis. While thermal methods are simple and do not require a catalyst, they often necessitate harsh conditions and offer limited stereocontrol. Lewis acid catalysis provides a powerful means to accelerate reactions and control diastereoselectivity, particularly for dienophiles containing a Lewis basic site. For the synthesis of chiral molecules, organocatalysis has emerged as a highly effective strategy, offering excellent enantioselectivity under mild reaction conditions. By understanding the principles and practical considerations of each approach, researchers can harness the full potential of the Diels-Alder reaction in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the chemical development pipeline. 4-Methylcyclohex-3-en-1-one is a valuable cyclic ketone motif found in various natural products and serves as a versatile building block in organic synthesis. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Diels-Alder reaction, the Robinson annulation, and a Birch reduction-based approach. We present a detailed examination of their respective methodologies, supported by experimental data, to facilitate an informed selection of the most suitable synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents & Conditions Yield (%) Reaction Time Temperature (°C)
Diels-Alder Reaction Isoprene, Methyl vinyl ketoneH-beta zeolite catalyst, Continuous-flowHigh (not specified)Continuous120
Robinson Annulation Ethyl acetoacetate, CrotonaldehydeSodium ethoxide, Ethanol~60-70 (estimated)Several hoursReflux
Birch Reduction p-MethylanisoleLithium, Liquid ammonia, Ethanol, Diethyl ether; then Oxalic acid80~2-3 hours-78 to RT

In-Depth Analysis of Synthetic Strategies

Diels-Alder Reaction

The Diels-Alder reaction provides a direct and atom-economical approach to the cyclohexene ring system. The [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (methyl vinyl ketone) offers a straightforward route to this compound.

A continuous-flow approach utilizing a solid acid catalyst, such as H-beta zeolite, has been reported for the reaction of isoprene with methyl vinyl ketone.[1] This method offers advantages in terms of catalyst recyclability and process scalability.

Diels_Alder Isoprene Isoprene Product This compound Isoprene->Product MVK Methyl Vinyl Ketone MVK->Product Catalyst H-beta Zeolite Continuous-flow Catalyst->Product

Experimental Protocol (General for Lewis Acid Catalysis): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the anhydrous solvent and the Lewis acid catalyst are added under a nitrogen atmosphere.[2] The mixture is cooled to the desired reaction temperature (e.g., 0°C). A solution of freshly distilled methyl vinyl ketone in the anhydrous solvent is added to the dropping funnel. Freshly distilled isoprene is added to the reaction flask. The methyl vinyl ketone solution is then added dropwise to the stirred reaction mixture over a period of 30-60 minutes. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.

Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[3] This two-step sequence in a one-pot reaction can be employed to construct the this compound core from acyclic precursors. A plausible route involves the reaction of a β-ketoester, such as ethyl acetoacetate, with an α,β-unsaturated aldehyde, like crotonaldehyde.

Robinson_Annulation EAA Ethyl Acetoacetate Michael_Adduct Michael Adduct (1,5-Diketone) EAA->Michael_Adduct Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Base Base (e.g., NaOEt) Base->EAA Deprotonation Product This compound (after hydrolysis & decarboxylation) Michael_Adduct->Product Intramolecular Aldol Condensation

Experimental Protocol (General from related syntheses): In a typical procedure, a solution of ethyl acetoacetate and crotonaldehyde in a suitable solvent like ethanol is treated with a base, such as sodium ethoxide.[4][5] The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by an appropriate analytical technique. After completion, the reaction is worked up by neutralization, extraction with an organic solvent, and subsequent purification of the crude product, which would then require hydrolysis and decarboxylation to yield the final product. The reported yields for similar Robinson annulation reactions are generally in the range of 60-79%.[4]

Birch Reduction of p-Methylanisole

This synthetic route involves the transformation of a readily available aromatic compound, p-methylanisole, into the desired cyclohexenone through a two-step process: a Birch reduction followed by acidic hydrolysis.[6] This method provides a high-yielding pathway to the target molecule.

Birch_Reduction pMA p-Methylanisole Reduction Birch Reduction (Li, liq. NH3, EtOH) pMA->Reduction Intermediate Dihydroanisole Intermediate Reduction->Intermediate Hydrolysis Acid Hydrolysis (Oxalic Acid) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Experimental Protocol: A solution of p-methylanisole in diethyl ether and ethanol is added to a solution of lithium in liquid ammonia at -78 °C.[6] The reaction mixture is stirred for a period, after which the ammonia is allowed to evaporate. The residue is taken up in diethyl ether, and a solution of oxalic acid in water is added. The mixture is stirred at room temperature for 1.5 hours. The organic phase is then separated, washed, dried, and the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography to yield this compound. A reported yield for a similar process is around 80%.[6]

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired scale of production, and the laboratory equipment at hand.

  • The Diels-Alder reaction offers a convergent and atom-economical approach, with the potential for high efficiency and green credentials, especially when employing a solid acid catalyst in a continuous-flow system.

  • The Robinson annulation is a versatile and well-established method for the construction of six-membered rings from simple, acyclic precursors, although it may require subsequent steps to arrive at the final product.

  • The Birch reduction of p-methylanisole provides a high-yielding, two-step sequence from a readily available aromatic starting material.

Each of these routes presents a viable pathway to this compound, and the detailed comparison provided in this guide is intended to assist researchers in selecting the most appropriate method for their specific synthetic needs.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylcyclohex-3-en-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Methylcyclohex-3-en-1-one, a flammable liquid and irritant, is a critical component of laboratory safety and environmental responsibility.[1] For researchers, scientists, and professionals in drug development, adherence to stringent disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical compound.

Immediate Safety and Hazard Profile

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) to prevent skin contact.[2]
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body A lab coat is mandatory. For larger quantities or potential for splashing, liquid-impermeable coveralls are advised.[2]
Respiratory In case of insufficient ventilation or the potential for aerosol generation, a suitable respiratory mask should be worn.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal facility.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life.[2]

Experimental Protocol: Waste Handling and Disposal

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Do not mix this chemical with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2][3]

  • Container Management:

    • Use a container compatible with flammable organic liquids. The original container is often a suitable choice.

    • Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from heat and sources of ignition.[2][4]

    • Ensure the container is properly grounded to prevent static discharge.[2]

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity and ensure proper ventilation.[2]

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent like Chemizorb®.[2][4]

    • Carefully collect the absorbent material and contaminated debris into a designated, sealable waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

  • Final Disposal:

    • Arrange for the collection of the sealed waste container by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2]

    • Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label a Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect seal Keep Container Tightly Sealed collect->seal store Store in a Well-Ventilated Area Away from Ignition Sources seal->store spill_check Spill Occurs? store->spill_check contain_spill Contain with Inert Absorbent Material spill_check->contain_spill Yes contact_ehs Contact EHS or Licensed Waste Disposal Company spill_check->contact_ehs No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->store end End: Professional Hazardous Waste Disposal contact_ehs->end

References

Essential Safety and Operational Guide for 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Methylcyclohex-3-en-1-one, ensuring the safety of laboratory personnel and compliance with standard safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and eye irritation, as well as respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).
Eye Protection Use chemical safety goggles or a face shield.[2]
Skin and Body Protection A lab coat is required. For larger quantities or potential for splashing, liquid-impermeable coveralls and resistant footwear are advised.
Respiratory Protection In case of insufficient ventilation or potential for aerosol generation, use a suitable respirator with an organic vapor cartridge.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing : Ground and bond containers when transferring the chemical to prevent static discharge. Use only non-sparking tools.

  • Heating : Keep away from open flames, hot surfaces, and other sources of ignition.

  • Housekeeping : Keep the work area clean and tidy.

Emergency Procedures

In the event of an emergency, follow these procedures to mitigate risks.

Spill Response
  • Evacuate : Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collect : Carefully collect the absorbent material and contaminated debris into a designated, sealable waste container.

  • Clean : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection : Collect waste in a designated, labeled, and tightly sealed container. Do not mix with other waste streams.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in regular trash.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_spill Spill Occurs handle_reaction->emergency_spill cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose emergency_contain Contain Spill emergency_spill->emergency_contain Evacuate & Ventilate emergency_firstaid Provide First Aid emergency_spill->emergency_firstaid Exposure emergency_clean Clean & Decontaminate emergency_contain->emergency_clean emergency_clean->cleanup_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.